molecular formula C6H6N2O B1149647 isonicotinamide CAS No. 178183-25-0

isonicotinamide

Cat. No.: B1149647
CAS No.: 178183-25-0
M. Wt: 122
Attention: For research use only. Not for human or veterinary use.
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Description

Isonicotinamide (CAS 1453-82-3), a pyridine-4-carboxamide, is a high-purity chemical intermediate with significant utility across pharmaceutical and materials science research. Its key research value lies in its role as a robust core for designing novel molecular entities. In drug discovery, the this compound scaffold is identified as a key structural component for developing dual modulators of the FXR and GPBAR1 receptors, which are promising targets for metabolic disorders . Furthermore, this compound demonstrates a unique mechanism in biological systems by enhancing Sir2 protein-mediated silencing and longevity in yeast models by raising intracellular NAD+ concentration, providing a tool for researching sirtuin activity and cellular metabolism . Beyond pharmacology, this compound is extensively used in crystal engineering and materials science. It is a valuable coformer in creating cocrystals and coordination polymers, where its amide functional group directs the formation of predictable supramolecular structures through hydrogen bonding, potentially modifying the physical properties of active pharmaceutical ingredients . The global market for this compound is growing, driven by demand from the pharmaceutical and agrochemical industries, underscoring its commercial importance . This product is intended for laboratory research purposes only and is not classified as a drug or approved for diagnostic, therapeutic, or personal use.

Properties

CAS No.

178183-25-0

Molecular Formula

C6H6N2O

Molecular Weight

122

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Role of Isonicotinamide in Supramolecular Heterosynthons

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides an in-depth examination of isonicotinamide (INA), a cornerstone molecule in the field of crystal engineering and supramolecular chemistry. We will explore the molecular architecture of this compound that makes it a highly reliable and versatile building block for the construction of multi-component molecular crystals, commonly known as cocrystals. The primary focus will be on the formation, stability, and application of supramolecular heterosynthons, particularly the robust and predictable interactions between this compound and carboxylic acids. This guide will detail the causality behind experimental choices for cocrystal synthesis and characterization, offering field-proven insights for researchers, scientists, and drug development professionals. Methodologies for synthesis via liquid-assisted grinding and characterization by Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) are presented, alongside a discussion of how these techniques form a self-validating system. Finally, we will review the significant impact of this compound-based cocrystallization on the pharmaceutical industry, specifically its role in modulating the physicochemical properties of Active Pharmaceutical Ingredients (APIs) to enhance drug efficacy and performance.

Introduction to Supramolecular Chemistry and Crystal Engineering

Supramolecular chemistry, the "chemistry beyond the molecule," focuses on the non-covalent interactions that govern the assembly of molecules into larger, well-defined structures. A central concept within this field is the supramolecular synthon , which represents a robust and predictable non-covalent interaction motif between functional groups.[1][2] These synthons are the foundational tools of crystal engineering, allowing scientists to design and construct crystalline solids with desired physical and chemical properties.[1][2]

Synthons can be broadly categorized as:

  • Homosynthons: Formed by the self-recognition of identical functional groups.

  • Heterosynthons: Formed by the recognition between two different, complementary functional groups.[3]

The strategic use of heterosynthons is particularly powerful in the design of cocrystals—crystalline structures containing two or more different molecules in the same crystal lattice.[4][5] This guide focuses on the pivotal role of This compound (INA), a primary amide, as a premier building block for constructing reliable supramolecular heterosynthons.[6][7]

The Molecular Anatomy of this compound: A Versatile Building Block

This compound (pyridine-4-carboxamide) is a simple yet powerful molecule for crystal engineering due to its distinct hydrogen bond donor and acceptor sites.[6]

  • Hydrogen Bond Donors: The two protons of the primary amide group (-CONH₂) are effective hydrogen bond donors.

  • Hydrogen Bond Acceptors: Both the carbonyl oxygen of the amide group (C=O) and the nitrogen atom of the pyridine ring are strong hydrogen bond acceptors.

This multiplicity of interaction sites allows this compound to participate in various hydrogen bonding motifs. While it can form a stable amide-amide homosynthon with itself, its true strength in crystal engineering lies in its high propensity to form highly predictable supramolecular heterosynthons with complementary functional groups, most notably carboxylic acids.[3]

The this compound-Carboxylic Acid Heterosynthon: A Cornerstone of Crystal Engineering

The interaction between this compound and a carboxylic acid is one of the most reliable and widely exploited heterosynthons in supramolecular chemistry.[8][9][10] This robust connection is defined by a primary and a secondary hydrogen bond, creating a stable, planar eight-membered ring motif.

  • Primary Interaction (O-H···N): The most significant interaction is the strong hydrogen bond formed between the acidic proton of the carboxylic acid (-COOH) and the nitrogen atom of the this compound pyridine ring. This acid-pyridine interaction is a highly predictable and dominant feature in these cocrystal systems.[11][12]

  • Secondary Interaction (N-H···O): This primary bond is reinforced by a secondary hydrogen bond between one of the amide protons (N-H) of this compound and the carbonyl oxygen of the carboxylic acid.[1][2]

The combination of these two interactions makes the acid-amide heterosynthon exceptionally stable and directional, allowing for the predictable assembly of cocrystals.[1][2][11] The stoichiometry of the components can influence the final structure; for instance, in 1:1 cocrystals with dicarboxylic acids, the acid-amide heterosynthon is commonly formed, while 2:1 systems often feature the amide homosynthon alongside the primary acid-pyridine interaction.[11]

Figure 1: The robust heterosynthon formed between this compound and a carboxylic acid.

A key factor in predicting whether this interaction will result in a cocrystal or a salt is the ΔpKa rule .[1] This rule states that if the difference between the pKa of the protonated base (this compound) and the pKa of the acid is less than 0, a neutral cocrystal is expected to form.[1] If the ΔpKa is greater than 3.75, proton transfer is likely, resulting in a salt.[1]

Experimental Workflow: Cocrystal Synthesis and Characterization

The formation of a new crystalline phase must be rigorously confirmed through a series of analytical techniques. This section outlines a standard, self-validating workflow for the synthesis and characterization of an this compound-based cocrystal.

Experimental Protocol: Synthesis by Liquid-Assisted Grinding (LAG)

Liquid-assisted grinding is a highly efficient and solvent-minimal method for screening and producing cocrystals. The addition of a small amount of solvent accelerates the kinetics of cocrystal formation compared to dry grinding.[13]

Objective: To synthesize a cocrystal of an Active Pharmaceutical Ingredient (API) containing a carboxylic acid group with this compound in a 1:1 molar ratio.

Materials:

  • API-COOH (e.g., Ibuprofen, Diclofenac)

  • This compound (INA)

  • Grinding Solvent (e.g., Ethanol, Acetonitrile)

  • Mortar and Pestle (or ball mill)

  • Spatula, Weighing Balance

Methodology:

  • Stoichiometric Weighing: Accurately weigh equimolar amounts of the API-COOH and this compound. For example, for Ibuprofen (M.W. 206.29 g/mol ) and this compound (M.W. 122.12 g/mol ), weigh 206.3 mg of Ibuprofen and 122.1 mg of this compound.

  • Combine Reagents: Transfer both powders into the mortar.

  • Initial Dry Grind: Gently grind the powders together for approximately 1-2 minutes to ensure a homogeneous physical mixture.

  • Liquid Addition: Add a minimal amount of the selected grinding solvent (e.g., 10-20 µL per 100 mg of total solids). Causality: The solvent acts as a catalyst, facilitating molecular mobility and enabling the components to reorient and form the new hydrogen-bonded lattice of the cocrystal.

  • Wet Grinding: Continue to grind the resulting paste for 15-30 minutes. The mixture may become tackier or change in consistency, which can be an early indicator of a phase change.

  • Drying: Scrape the resulting solid from the mortar and allow it to air-dry completely to remove any residual solvent before characterization.

Characterization: A Self-Validating System

To confirm the formation of a new cocrystal phase, rather than a simple physical mixture, a combination of analytical techniques is essential.

Cocrystal_Workflow Start API + Coformer (INA) (1:1 Molar Ratio) LAG Liquid-Assisted Grinding (LAG) (e.g., 20 min, 10µL Ethanol) Start->LAG Product Resulting Solid Powder LAG->Product PXRD Powder X-Ray Diffraction (PXRD) Product->PXRD Primary Phase ID DSC Differential Scanning Calorimetry (DSC) Product->DSC Thermal Analysis Analysis Data Analysis & Confirmation PXRD->Analysis DSC->Analysis Cocrystal Confirmed Cocrystal Phase Analysis->Cocrystal New, unique PXRD pattern Single, sharp endotherm (Tm) Mixture Physical Mixture Analysis->Mixture Superposition of patterns Multiple endotherms

Figure 2: Experimental workflow for cocrystal synthesis and characterization.

A. Powder X-Ray Diffraction (PXRD): This is the primary tool for identifying new crystalline phases.

  • Protocol: A small amount of the ground powder is packed onto a sample holder and analyzed using an X-ray diffractometer.

  • Interpretation: The resulting diffractogram of the product is compared to the diffractograms of the starting materials (API and INA) and their physical mixture.

  • Trustworthiness: A successful cocrystal formation is confirmed by a new, unique diffraction pattern with characteristic peaks at different 2θ angles from the starting components.[14][15] A simple superposition of the initial patterns indicates a failure to form a cocrystal.

B. Differential Scanning Calorimetry (DSC): DSC provides information about the thermal properties, such as the melting point (Tm), of the material.

  • Protocol: A few milligrams of the sample are sealed in an aluminum pan and heated at a constant rate (e.g., 10 °C/min).

  • Interpretation: The starting materials will each show a distinct melting endotherm at their respective melting points. A physical mixture will typically show two endotherms corresponding to each component.

  • Trustworthiness: The formation of a cocrystal is validated by the appearance of a single, sharp new endotherm at a temperature different from either of the starting materials.[14] This new melting point is a characteristic property of the cocrystal phase.

Applications in Pharmaceutical Sciences and Drug Development

The primary motivation for developing pharmaceutical cocrystals is to improve the physicochemical properties of an API without altering its intrinsic pharmacological activity.[4][5][16] this compound is a favored coformer because it is non-toxic and has a proven track record of forming stable cocrystals that can enhance key API attributes.[16][17]

Key Improvements Achieved with this compound Cocrystals:

  • Enhanced Solubility and Dissolution Rate: This is the most common goal. By breaking the strong, often highly stable, crystal lattice of a poorly soluble API and forming new hydrogen bonds with this compound, the resulting cocrystal often has a lower lattice energy, leading to significantly improved aqueous solubility and a faster dissolution rate.[14][16]

  • Improved Bioavailability: Enhanced solubility and dissolution directly correlate with improved bioavailability, meaning more of the drug can be absorbed by the body to exert its therapeutic effect.[16]

  • Increased Physical Stability: Cocrystallization can create more stable crystalline forms, protecting the API from converting to less stable polymorphs or from degradation due to heat or humidity.[18]

  • Conversion of Liquids to Solids: this compound has been successfully used to convert liquid APIs (e.g., propofol) into stable, solid crystalline forms, which greatly improves their handling, stability, and formulation possibilities.[18]

APIProperty ModifiedOutcome of Cocrystallization with this compound
Quercetin Dissolution RateSignificant improvement in the in-vitro dissolution profile compared to pure quercetin.[14]
6-Mercaptopurine Dissolution & BioavailabilityThe cocrystal showed improved dissolution and enhanced oral bioavailability in rats.[16]
Carbamazepine Thermodynamic StabilityForms a thermodynamically stable cocrystal, preventing polymorphic transformations.[18][19]
Propofol (liquid) Physical StateConverted from a liquid to a stable solid with a melting point ~50 °C higher than the API.[18]

Beyond Carboxylic Acids: The Versatility of this compound

While the acid-pyridine heterosynthon is the most prominent, the versatility of this compound allows it to form robust heterosynthons with other functional groups as well. For example, it can form stable cocrystals with phenols, where the phenol O-H group acts as the hydrogen bond donor to the pyridine nitrogen, creating a reliable phenol-pyridine synthon.[20] This further expands the utility of this compound as a go-to coformer for a wide range of APIs and other molecular targets.

Conclusion and Future Perspectives

This compound has cemented its role as an indispensable tool in supramolecular chemistry and pharmaceutical sciences. Its ability to form highly predictable and robust heterosynthons, particularly with carboxylic acids, provides a rational and reliable pathway for the design of multi-component crystals. The application of a systematic, self-validating experimental workflow ensures the confident identification of new cocrystal phases. For drug development professionals, this compound offers a proven strategy to overcome critical challenges such as poor solubility and stability, thereby unlocking the full therapeutic potential of promising API candidates. Future work will continue to leverage computational prediction and high-throughput screening methods to more rapidly identify and characterize novel this compound-based systems, further expanding the landscape of advanced pharmaceutical materials.[21]

References

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  • Tothadi, S., & Desiraju, G. R. (2012). Unusual co-crystal of this compound: The structural landscape in crystal engineering. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 370(1969), 2900–2915. [Link]

  • Crystal engineering of the composition of pharmaceutical phases. 3 >1>. Primary amide supramolecular heterosynthons and their role in the design of pharmaceutical co-crystals. (2005). University of Limerick Institutional Repository. [Link]

  • Tothadi, S., & Desiraju, G. R. (2012). Unusual co-crystal of this compound: the structural landscape in crystal engineering. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 370(1969), 2900-2915. [Link]

  • This compound-Based Compounds: From Cocrystal to Polymer. (2019). Molecules, 24(22), 4169. [Link]

  • Bhogala, B. R., & Nangia, A. (2006). Supramolecular synthons in phenol–this compound adducts. CrystEngComm, 8(8), 567-570. [Link]

  • Sopyan, I., Fudholi, A., Muchtaridi, M., & Sari, P. (2019). Co-crystallization of quercetin and this compound using solvent evaporation method. Tropical Journal of Pharmaceutical Research, 18(4), 693-698. [Link]

  • Zhang, Y., Wang, S., Zhang, J., Zhang, T., & Wang, K. (2022). Ibuprofen-Nicotinamide Cocrystal Polymorphs: Terahertz and XRD Experiment and DFT Calculation Studies. Journal of Pharmaceutical Analysis, 12(1), 123-132. [Link]

  • Ribeiro, A. C. F., et al. (2024). Thermodynamic stability relationship of ternary and binary cocrystals of isoniazid: why pH and coformer concentration matter. CrystEngComm, 26(1), 105-114. [Link]

  • Shayanfar, A., et al. (2022). Formation Thermodynamics of Carbamazepine with Benzamide, Para-Hydroxybenzamide and this compound Cocrystals: Experimental and Theoretical Study. Molecules, 27(18), 5824. [Link]

  • Das, S., et al. (2023). Recent Advances in Co-Former Screening and Formation Prediction of Multicomponent Solid Forms of Low Molecular Weight Drugs. Pharmaceutics, 15(3), 859. [Link]

  • Barikah, K. Z. (2018). Traditional and Novel Methods for Cocrystal Formation: A Mini Review. Systematic Reviews in Pharmacy, 9(1), 79-82. [Link]

  • Báthori, N. B., et al. (2011). Pharmaceutical Co-crystals with this compound—Vitamin B3, Clofibric Acid, and Diclofenac—and Two this compound Hydrates. Crystal Growth & Design, 11(1), 75-87. [Link]

  • Trask, A. V., Motherwell, W. D. S., & Jones, W. (2005). Crystal engineering of pharmaceutical co-crystals from polymorphic active pharmaceutical ingredients. Chemical Communications, (7), 890-892. [Link]

  • Trask, A. V., Motherwell, W. D. S., & Jones, W. (2005). Crystal engineering of pharmaceutical co-crystals from polymorphic active pharmaceutical ingredients. Chemical Communications, (7), 890-892. [Link]

  • Shtukenberg, A. G., et al. (2022). Highly Polymorphous Nicotinamide and this compound: Solution versus Melt Crystallization. Crystal Growth & Design, 22(8), 4866-4878. [Link]

  • Seaton, C. C. (2021). Structural motif consistencies across families of co-crystals. Bradford Scholars, University of Bradford. [Link]

  • Fustero, S., et al. (2019). This compound-Based Compounds: From Cocrystal to Polymer. Molecules, 24(22), 4169. [Link]

  • Blagden, N., et al. (2008). The crystal structures and melting point properties of this compound cocrystals with alkanediacids HO2C(CH2)n−2CO2H n = 7–9. CrystEngComm, 10(4), 440-448. [Link]

  • Yarava, J. R., et al. (2016). Supramolecular Synthon Identification in Azelaic Acid -Isonicotinamide Cocrystal by Solid-State NMR. Magnetic Resonance in Chemistry, 54(12), 957-962. [Link]

  • Kusuma, A. P., et al. (2023). COCRYSTAL PREDICTION OF THE SALICYLIC ACID-NICOTINAMIDE. Rasayan Journal of Chemistry, 16(4), 2345-2353. [Link]

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Sources

Biological activity of isonicotinamide as a SIR2 inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of Isonicotinamide as a SIR2 Modulator

Abstract

Sirtuins, a highly conserved family of NAD⁺-dependent protein deacetylases, are critical regulators of cellular homeostasis, metabolism, and longevity.[1] Their activity is intrinsically linked to the cellular energy state through their reliance on NAD⁺ and is subject to feedback inhibition by one of their reaction products, nicotinamide (NAM).[1][2] this compound (INAM), a structural isomer of NAM, presents a unique case in the study of sirtuin modulation.[3][4] While technically a ligand that interacts with the enzyme, its primary and most significant biological effect is not direct inhibition but rather the potent alleviation of NAM-mediated feedback inhibition.[5][6] This de-repression leads to a net increase in the activity of sirtuin 2 (SIR2) and its mammalian orthologs. This guide provides a comprehensive technical overview of the mechanisms of action, biological consequences, and key experimental methodologies for characterizing the activity of this compound as a modulator of SIR2.

The Sirtuin Regulatory Axis: NAD⁺ and Nicotinamide Feedback

The sirtuin family of enzymes, including yeast Sir2 and its seven mammalian homologs (SIRT1-SIRT7), catalyze the removal of acetyl groups from lysine residues on a multitude of protein substrates, from histones to metabolic enzymes.[7][8] This deacetylation is mechanistically coupled to the hydrolysis of NAD⁺, yielding three products: the deacetylated substrate, O-acetyl-ADP-ribose, and nicotinamide (NAM).[8][9]

This reaction places sirtuins at the crossroads of cellular metabolism and epigenetic regulation. Their activity is directly dependent on the availability of NAD⁺, making them sensors of the cell's energy status.[10] Furthermore, the production of NAM creates a direct feedback loop; as sirtuin activity increases, so does the local concentration of NAM, which is a potent physiological inhibitor of the sirtuin reaction.[2][9][10] Understanding this feedback loop is critical to comprehending the biological context of this compound's action.

The Dual-Faced Mechanism of this compound

The classification of this compound as solely an "inhibitor" is a simplification that overlooks its primary biological function. Its effect is context-dependent and rooted in its chemical interplay with nicotinamide at the sirtuin active site.

Primary Mechanism: Competitive Antagonism of Nicotinamide Inhibition

The inhibitory action of nicotinamide is not merely due to product accumulation. NAM actively participates in a "base exchange" reaction with a key covalent intermediate formed during the deacetylation process (the peptidyl-imidate intermediate).[9][11] This reaction reverses the catalytic step, regenerating NAD⁺ and the acetylated substrate, thereby preventing the completion of deacetylation and potently inhibiting the enzyme.[9][12]

This compound, a structural isomer of NAM where the carboxamide group is at the 4-position of the pyridine ring instead of the 3-position, is the key to unlocking this inhibition.[3][4] Due to this structural difference, this compound can bind to the same pocket as NAM but is chemically unable to perform the base exchange reaction.[5]

Therefore, this compound acts as a competitive antagonist of nicotinamide.[5][6] In a physiological setting where endogenous nicotinamide is present and actively suppressing SIR2, the addition of this compound displaces NAM from the active site. By preventing the inhibitory base exchange reaction without significantly impeding the forward deacetylation reaction, this compound effectively relieves SIR2 from its natural brake, resulting in a net increase in enzymatic activity.[5]

cluster_0 SIR2 Catalytic Cycle SIR2 SIR2 Enzyme Intermediate Covalent Intermediate (ADPR-Peptidyl) SIR2->Intermediate + Acetylated Substrate + NAD+ Products Deacetylated Substrate + O-Acetyl-ADP-Ribose Intermediate->Products Deacetylation (Forward Reaction) NAM Nicotinamide (NAM) (Endogenous Inhibitor) NAM->Intermediate Inhibitory Base Exchange INAM This compound (INAM) (NAM Antagonist) INAM->Intermediate Binds, but No Base Exchange (Blocks NAM)

Caption: Mechanism of this compound Action on SIR2.
Secondary Mechanism: Boosting the NAD⁺ Pool

In addition to its primary role as a NAM antagonist, studies in Saccharomyces cerevisiae have revealed a second mechanism by which this compound can enhance SIR2 activity. Treatment with INAM was found to elevate the intracellular concentration of NAD⁺.[1] This effect appears to be dependent on the NAD⁺ salvage pathway enzymes, suggesting that INAM increases the flux through this pathway to generate more of the essential co-substrate for SIR2.[1] This increased availability of NAD⁺ further drives the sirtuin deacetylation reaction.

Direct Inhibition: A Minor Role

It is important for scientific integrity to note that this compound can exert a direct, albeit very weak, inhibitory effect on sirtuins. This is typically observed only at high, non-physiological concentrations. Comparative studies measuring the half-maximal inhibitory concentration (IC50) demonstrate this vast difference in potency.

CompoundTarget SirtuinIC50 Value
Nicotinamide (NAM)SIRT168.1 ± 1.8 µM[13]
This compound (INAM)SIRT112.2 ± 0.3 mM[13]
Nicotinamide (NAM)SIRT336.7 ± 1.3 µM[13]
This compound (INAM)SIRT313.8 ± 0.5 mM[13]

As the data shows, this compound is approximately 180 to 375 times less potent as a direct inhibitor than nicotinamide.[13] Therefore, in most biological contexts, its function as an antagonist of the much more potent NAM inhibition is the dominant effect.

Experimental Protocols for Characterizing this compound Activity

Validating the biological activity of this compound requires robust in vitro and cell-based assays. The following protocols provide a framework for these investigations.

In Vitro Fluorometric SIRT2 Activity Assay

This protocol is designed to measure the direct effect of this compound on SIRT2 enzymatic activity, particularly its ability to counteract NAM inhibition. It is based on the principles used in commercially available kits.[14][15]

Causality Behind Experimental Design: This assay directly measures enzymatic product formation in a controlled environment. By including both NAM and INAM, we can quantify INAM's ability to "rescue" the enzymatic activity that is suppressed by NAM, directly testing the competitive antagonism hypothesis. A fluorometric readout provides high sensitivity and is suitable for high-throughput screening.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂.

    • SIRT2 Enzyme: Recombinant human SIRT2, diluted in Assay Buffer to a working concentration of 25 nM.

    • NAD⁺ Stock: 10 mM in dH₂O. Dilute in Assay Buffer to a working concentration of 1 mM (for a final concentration of 500 µM).

    • Fluorogenic Substrate: Acetylated peptide substrate (e.g., based on p53 sequence), diluted to 200 µM in Assay Buffer (for a final concentration of 100 µM).

    • Nicotinamide (NAM) Stock: 1 mM in dH₂O. Prepare serial dilutions in Assay Buffer.

    • This compound (INAM) Stock: 100 mM in dH₂O. Prepare serial dilutions in Assay Buffer.

    • Developer Solution: Contains a protease (e.g., trypsin) that cleaves the deacetylated substrate, releasing the fluorophore. Prepare according to the manufacturer's instructions.

  • Assay Procedure (96-well black plate):

    • Step 1: Compound Addition: To appropriate wells, add 5 µL of Assay Buffer (Enzyme Control), NAM dilutions (Inhibition Control), or INAM + NAM combinations (Test Wells).

    • Step 2: Enzyme Addition: Add 20 µL of the 25 nM SIRT2 enzyme solution to all wells except the "No Enzyme" blank.

    • Step 3: Pre-incubation: Mix gently and incubate the plate for 10 minutes at 37°C to allow compounds to interact with the enzyme.

    • Step 4: Reaction Initiation: Add 25 µL of a pre-mixed solution containing the fluorogenic substrate and NAD⁺ (at 2X their final concentration).

    • Step 5: Deacetylation Reaction: Incubate for 60 minutes at 37°C.

    • Step 6: Development: Add 50 µL of Developer Solution to each well.

    • Step 7: Signal Detection: Incubate for 15 minutes at 37°C. Measure fluorescence using a plate reader (e.g., Ex/Em = 360/460 nm).

  • Data Analysis:

    • Subtract the "No Enzyme" blank from all readings.

    • Calculate the percentage of SIRT2 activity relative to the Enzyme Control (100% activity).

    • Plot the results to visualize how increasing concentrations of INAM restore SIRT2 activity in the presence of a fixed, inhibitory concentration of NAM.

Cell-Based Western Blot Assay for SIRT2 Activity

This assay assesses the effect of this compound in a physiological context by measuring the acetylation state of a known intracellular SIRT2 target, α-tubulin.[16]

Causality Behind Experimental Design: This method provides a direct readout of enzymatic activity on an endogenous substrate within the cell. An increase in SIRT2 activity due to NAM antagonism by INAM should lead to a measurable decrease in the acetylation of α-tubulin. This validates the in vitro findings in a more complex biological system.

Protocol:

  • Cell Culture and Treatment:

    • Plate a suitable cell line (e.g., HeLa, SH-SY5Y) and grow to 70-80% confluency.

    • Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 25 mM) for a defined period (e.g., 8-24 hours). Include a positive control for SIRT2 inhibition if available (e.g., AGK2).

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells on ice using RIPA buffer supplemented with protease and deacetylase inhibitors (including nicotinamide for all samples except the test groups, and trichostatin A for other HDACs).

    • Scrape cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • Western Blotting:

    • Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with primary antibodies:

      • Anti-acetyl-α-tubulin (e.g., 1:1000 dilution)

      • Anti-α-tubulin (loading control, e.g., 1:5000 dilution)

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the acetyl-α-tubulin signal to the total α-tubulin signal for each sample.

    • Compare the normalized values across different treatment conditions to determine the effect of this compound on α-tubulin deacetylation.

cluster_0 In Vitro Assay Workflow cluster_1 Cell-Based Assay Workflow A1 Plate Reagents: SIRT2, INAM, NAM A2 Incubate (37°C) A1->A2 A3 Add Substrate + NAD+ A2->A3 A4 Deacetylation (37°C) A3->A4 A5 Add Developer A4->A5 A6 Read Fluorescence A5->A6 B1 Culture & Treat Cells with INAM B2 Cell Lysis B1->B2 B3 Protein Quantification B2->B3 B4 SDS-PAGE & Western Blot B3->B4 B5 Antibody Incubation (Ac-Tubulin, Total Tubulin) B4->B5 B6 Detect & Quantify Bands B5->B6

Caption: General Workflows for this compound Activity Assays.

Biological Consequences of SIR2 Activation by this compound

The ability of this compound to functionally increase SIR2 activity translates into significant biological effects across various model systems.

  • Longevity and Genomic Stability: In yeast, this compound treatment enhances SIR2-dependent transcriptional silencing at telomeric and rDNA loci.[1][5] This increased silencing activity contributes to a reduction in rDNA recombination and a significant extension of replicative lifespan, mimicking effects seen with caloric restriction.[1][5]

  • Proteostasis and Stress Resistance: In a yeast model of Huntington's disease, activation of Sir2 by this compound was shown to decrease the aggregation of mutant polyglutamine proteins.[17] This was accompanied by a reduction in oxidative stress, indicating that enhanced SIR2 activity can bolster cellular protein quality control and stress response pathways.[17]

  • Metabolic Health: In mouse models of diabetes, this compound administration provided protection against streptozotocin (STZ)-induced pancreatic β-cell damage.[18] This protective effect was associated with decreased β-cell apoptosis and preserved pancreatic insulin content, suggesting a role for sirtuin activation in maintaining β-cell health and function.[18]

cluster_outcomes Biological Outcomes INAM This compound (INAM) NAM Nicotinamide (NAM) INAM->NAM Antagonizes SIR2 SIR2 / SIRT2 Activity NAM->SIR2 Inhibits Targets Deacetylation of Histones, Transcription Factors, Tubulin, etc. SIR2->Targets Catalyzes Outcome1 Increased Gene Silencing Targets->Outcome1 Outcome2 Enhanced Stress Resistance Targets->Outcome2 Outcome3 Improved Metabolic Function Targets->Outcome3 Outcome4 Extended Lifespan (Yeast) Targets->Outcome4

Caption: Downstream Biological Effects of SIR2 Activation by INAM.

Conclusion and Future Perspectives

This compound is a powerful chemical probe for dissecting the biological roles of sirtuins. Its mechanism of action—primarily as an antagonist of the endogenous inhibitor nicotinamide—provides a unique method for upregulating sirtuin activity under physiological conditions. This mode of action distinguishes it from allosteric activators and highlights the critical role of the NAM feedback loop in regulating sirtuin function.

Future research should focus on further elucidating the selectivity of this compound across all seven mammalian sirtuins and exploring its therapeutic potential. Given its demonstrated protective effects in models of neurodegeneration and diabetes, this compound and its derivatives may offer a novel therapeutic strategy for age-related diseases characterized by impaired sirtuin function. The experimental frameworks provided here offer a robust starting point for scientists and drug development professionals to further investigate this fascinating molecule.

References

  • Bellanti, F., & Villani, R. (2026, February 3).
  • Santa Cruz Biotechnology, Inc. (n.d.). SIRT2 Inhibitors.
  • Tong, L., & Denu, J. M. (2017). Measurement of Sirtuin Enzyme Activity Using a Substrate-Agnostic Fluorometric Nicotinamide Assay. Methods in Molecular Biology, 1608, 139–150.
  • Rumpf, T., et al. (2015). Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration. RSC Chemical Biology, 6(3), 534-543.
  • McClure, J. M., et al. (2012). This compound enhances Sir2 protein-mediated silencing and longevity in yeast by raising intracellular NAD+ concentration. Journal of Biological Chemistry, 287(25), 20938–20947.
  • Di Fruscia, P., et al. (2014). Discovery of Potent and Selective Sirtuin 2 (SIRT2) Inhibitors Using a Fragment-Based Approach. Journal of Medicinal Chemistry, 57(19), 8179–8192.
  • Sauve, A. A., et al. (2005). Chemical Activation of Sir2-Dependent Silencing by Relief of Nicotinamide Inhibition. Molecular Cell, 17(4), 593-599.
  • Grokipedia. (n.d.). This compound.
  • Sauve, A. A., & Schramm, V. L. (2003). Sir2 Regulation by Nicotinamide Results from Switching between Base Exchange and Deacetylation Chemistry. Biochemistry, 42(31), 9249–9256.
  • Wikipedia. (n.d.). Sirtuin 2.
  • Outeiro, T. F., et al. (2007). Sir2 activation by this compound decreases protein aggregation and oxidative stress induced by mutant polyQ. Journal of Molecular Biology, 368(4), 1143-1153.
  • Wikipedia. (n.d.). This compound.
  • Abcam. (n.d.). SIRT1 Activity Assay Kit (Fluorometric) (ab156065).
  • Anderson, K. A., et al. (2003). Sir2 Regulation by Nicotinamide Results from Switching between Base Exchange and Deacetylation Chemistry. Biochemistry, 42(31), 9249-9256.
  • Sigma-Aldrich. (n.d.). SIRT2 Inhibitor Screening Assay Kit (EPI010) - Technical Bulletin.
  • Gertz, M., & Steegborn, C. (2016). Sirtuin activators and inhibitors: Promises, achievements, and challenges. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1862(10), 2095-2104.
  • Merck Millipore. (n.d.). SIRT2 Activity Assay Kit | 566329.
  • Lu, S. P., & Lin, S. J. (2019).
  • Jackson, M. D., et al. (2003). Sir2 regulation by nicotinamide results from switching between base exchange and deacetylation chemistry. Biochemistry, 42(31), 9249-9256.
  • Bitterman, K. J., et al. (2002). Inhibition of Silencing and Accelerated Aging by Nicotinamide, a Putative Negative Regulator of Yeast Sir2 and Human SIRT1. Journal of Biological Chemistry, 277(47), 45099–45107.
  • Xu, W., et al. (2013). Protective effects of a nicotinamide derivative, this compound, against streptozotocin-induced β-cell damage and diabetes in mice. International Journal of Molecular Medicine, 32(5), 1149–1155.
  • Liu, T., et al. (2019). A one-step specific assay for continuous detection of sirtuin 2 activity. Analytical Biochemistry, 577, 1186-1192.
  • Mellini, P., et al. (2014). Mechanism of Inhibition of the Human Sirtuin Enzyme SIRT3 by Nicotinamide: Computational and Experimental Studies. PLoS ONE, 9(9), e107324.

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Technical Guide: Isonicotinamide Ionization Dynamics & pKa Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: pKa Values and Ionization Behavior of Isonicotinamide Content Type: In-Depth Technical Guide Audience: Researchers, Formulation Scientists, and Crystal Engineers

Executive Summary & Physicochemical Profile

This compound (INA) is a structural isomer of nicotinamide (Vitamin B3) and a critical co-former in pharmaceutical crystal engineering.[1] Its utility stems from its dual-functionality: a pyridine ring capable of proton acceptance and an amide group capable of robust hydrogen bonding.[1][2]

Understanding the ionization behavior of INA is not merely an academic exercise; it is the gatekeeper for predicting salt vs. cocrystal formation, solubility modulation, and polymorph stability in drug development.

Core Physicochemical Data
ParameterValueCondition/Notes
Primary pKa (Basic) 3.61 ± 0.05 Pyridine Nitrogen (

)
Secondary pKa (Acidic) > 14 Amide Nitrogen deprotonation (theoretical, non-physiological)
Secondary pKa (Basic) ~ -1.0 to -2.0 Amide Oxygen protonation (superacidic conditions only)
LogP -0.3Hydrophilic
Water Solubility ~191 g/LAt 25°C
Melting Point 155–157°CHigh lattice energy due to H-bond network

Mechanism of Ionization

To manipulate INA in formulation, one must understand where and why it ionizes.

The Protonation Site Competition

INA possesses two potential basic sites: the Pyridine Nitrogen (


)  and the Amide Nitrogen (

)
.
  • Pyridine Nitrogen (

    
    ):  The lone pair on the pyridine nitrogen is in an 
    
    
    
    orbital, orthogonal to the
    
    
    -system. It is not involved in aromatic resonance, making it highly available for protonation. This is the thermodynamically favored site (
    
    
    ).
  • Amide Group: The lone pair on the amide nitrogen is heavily delocalized into the carbonyl group (resonance stabilization). Protonating this nitrogen would disrupt the partial double bond character, which is energetically unfavorable. Therefore, amides are neutral at physiological pH.

Resonance & Inductive Effects

The electron-withdrawing nature of the amide group at the para position (4-position) decreases the electron density on the pyridine ring compared to unsubstituted pyridine (


). This inductive withdrawal lowers the basicity of INA to 3.61, making it a weaker base than pyridine but stronger than many other electron-deficient heterocycles.
Ionization Pathway Diagram

The following diagram illustrates the equilibrium species and the structural logic driving protonation.

IonizationPathway Neutral Neutral this compound (Predominant at pH > 3.6) Pyridine N: Free Lone Pair Cation Pyridinium Cation (Predominant at pH < 3.6) Pyridine N: Protonated Neutral->Cation + H+ (pKa ~3.6) AmideProt O-Protonated Amide (Superacidic pH < 0) Unstable in Pharma Cation->AmideProt + H+ (pKa < 0)

Caption: The primary ionization equilibrium occurs at the pyridine nitrogen. The amide group remains neutral under standard pharmaceutical processing conditions.

Experimental Determination Protocols

Accurate pKa determination is essential for validating INA batches or derivatives. Below are two field-proven methodologies.

Protocol A: Potentiometric Titration (The Gold Standard)

Scope: Best for aqueous solubility > 10 mM. Principle: Measures the change in pH upon addition of titrant (HCl or NaOH) to determine the inflection point of the buffer capacity.

  • Preparation: Dissolve 20 mg of pure INA in 50 mL of degassed, carbonate-free water (approx. 3 mM concentration).

  • Ionic Strength Adjustment: Add KCl to maintain ionic strength at

    
     (mimicking physiological conditions).
    
  • Acidification: Lower pH to ~2.0 using 0.1 M HCl to ensure full protonation of the pyridine ring.

  • Titration: Titrate with 0.1 M standardized NaOH under nitrogen atmosphere (to prevent

    
     absorption).
    
  • Data Analysis: Plot pH vs. Volume of NaOH. The pKa corresponds to the pH at the half-equivalence point (where

    
    ). Use the Bjerrum method or Gran plot for precise calculation.
    
Protocol B: UV-Vis Spectrophotometry

Scope: Best for low solubility or confirming values derived from potentiometry. Principle: Exploits the bathochromic shift (red shift) in


 upon protonation of the pyridine ring.
  • Buffer Setup: Prepare a series of buffers ranging from pH 1.5 to 6.0 (0.5 unit intervals).

  • Sample Prep: Prepare a stock solution of INA in methanol, then dilute into each buffer to a final concentration of

    
    .
    
  • Scanning: Record UV spectra (200–350 nm).

    • Neutral

      
      : ~262 nm
      
    • Protonated

      
      : Shifts slightly (typically ~265-270 nm with intensity change).
      
  • Calculation: Plot Absorbance at a specific wavelength (where difference is maximal) vs. pH. Fit the sigmoidal curve to the Henderson-Hasselbalch equation:

    
    
    

Pharmaceutical Applications: The Rule

In drug development, INA is rarely the API (Active Pharmaceutical Ingredient) but frequently the co-former in cocrystals. The pKa value of 3.61 is the critical variable in the "


 Rule" used to predict whether a salt or cocrystal will form.
The Rule


  • If

    
    :  Proton transfer is complete. Salt  forms.[3]
    
  • If

    
    :  No proton transfer. Cocrystal  forms.[2][3][4][5]
    
  • If

    
    :  The "Grey Zone." Mixed ionization states or continuum behavior (salt-cocrystal hybrids) are possible.[6]
    

Since INA is a weak base (


), it forms cocrystals  with carboxylic acid drugs (like Ibuprofen, 

) because:

Since

, the proton remains on the drug, and the interaction is a neutral hydrogen bond (

), resulting in a cocrystal.
Decision Logic for Formulation

CocrystalLogic Start Select Acidic API (e.g., Ibuprofen, Diclofenac) Calc Calculate u0394pKa (3.61 - API pKa) Start->Calc Decision Check Value Calc->Decision Cocrystal Result: Cocrystal (Neutral H-Bonding) Target: Solubility Enhancement Decision->Cocrystal u0394pKa < 0 Salt Result: Salt (Ionic Interaction) Target: Dissolution Rate Decision->Salt u0394pKa > 3.75 Grey Result: Grey Zone (Predict Unstable) Decision->Grey 0 < u0394pKa < 3.75

Caption: Workflow for predicting solid-state outcomes using INA as a co-former.

References

  • LookChem. (n.d.). This compound Chemical Properties and pKa Data. Retrieved from

  • Eccles, K. S., et al. (2011). New polymorphs of this compound and nicotinamide. Chemical Communications.[7] (Contextual citation for polymorphism and structure).

  • Stovfer, S., et al. (2019). This compound-Based Compounds: From Cocrystal to Polymer. MDPI. Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 15074, this compound. Retrieved from [8]

  • Berry, D. J., et al. (2008). Applying Hot-Stage Microscopy to Co-Crystal Screening: A Study of Nicotinamide with Seven Active Pharmaceutical Ingredients. Crystal Growth & Design.

Sources

The Solubility Profile of Isonicotinamide in Organic Solvents: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the solubility of isonicotinamide in a range of organic solvents. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data repository to offer insights into the experimental rationale, thermodynamic considerations, and practical implications of this compound's solubility. Understanding these principles is paramount for controlling crystallization, designing effective drug delivery systems, and optimizing pharmaceutical formulations.

Introduction: The Significance of this compound in Pharmaceutical Sciences

This compound (INA), the amide derivative of isonicotinic acid, is a molecule of significant interest in pharmaceutical sciences.[1] It serves not only as a versatile co-former in the development of pharmaceutical co-crystals to enhance the bioavailability of poorly soluble active pharmaceutical ingredients (APIs), but also exhibits its own therapeutic potential.[2] The ability of this compound to form robust hydrogen bonds via its pyridine nitrogen and amide group makes it an exemplary building block in crystal engineering.[2][3]

The solubility of this compound in various organic solvents is a critical parameter that dictates its behavior during crucial manufacturing processes such as crystallization, purification, and formulation.[4] A thorough understanding of its solubility profile enables scientists to select appropriate solvent systems to control polymorphism, crystal habit, and ultimately, the physicochemical properties of the final drug product.[4][5] this compound is known to exhibit polymorphism, with at least six known polymorphic forms, making solvent selection a critical factor in isolating the desired, thermodynamically stable form.[5][6]

This guide will delve into the theoretical underpinnings of solubility, provide detailed experimental protocols for its determination, present a comprehensive analysis of this compound's solubility in a variety of organic solvents, and discuss the practical implications for drug development.

Theoretical Framework: Understanding Solute-Solvent Interactions

The dissolution of a solid solute, such as this compound, in a liquid solvent is a complex thermodynamic process governed by the interplay of intermolecular forces. The overarching principle is that "like dissolves like," which in a chemical context, refers to the similarity of polarity and hydrogen bonding capabilities between the solute and the solvent.

The solubility of this compound is influenced by several key factors:

  • Hydrogen Bonding: this compound possesses both a hydrogen bond donor (the amide N-H) and hydrogen bond acceptors (the pyridine nitrogen and the carbonyl oxygen).[3] Solvents that can effectively participate in hydrogen bonding with these functional groups will generally exhibit higher solubility. For instance, protic solvents like alcohols (methanol, ethanol) can act as both hydrogen bond donors and acceptors, leading to strong interactions with this compound.[3][7]

  • Polarity and Dipole Moment: this compound is a polar molecule. Solvents with a high dielectric constant and a significant dipole moment are generally better at solvating polar solutes.

  • Crystal Lattice Energy: Before dissolution can occur, the energy of the crystal lattice, which holds the this compound molecules together in the solid state, must be overcome. Solvents that can form strong interactions with individual this compound molecules can provide the necessary energy to break down the crystal lattice.[7]

  • Temperature: The solubility of most solids, including this compound, increases with temperature. This is because the dissolution process is often endothermic, meaning it requires an input of energy. According to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards the dissolution process, resulting in higher solubility.

The interplay of these factors determines the solubility trend of this compound across different organic solvents. For instance, the high solubility in solvents like N,N-dimethylformamide (DMF) and N,N-dimethylacetamide (DMAc) can be attributed to their high polarity and ability to act as strong hydrogen bond acceptors.[7] Conversely, the lower solubility in non-polar or weakly polar solvents like chloroform highlights the importance of specific solute-solvent interactions.[3]

Experimental Determination of this compound Solubility

A precise and reproducible method for determining solubility is crucial for generating reliable data. The gravimetric method is a well-established and widely used technique for this purpose.[7]

Gravimetric Method: A Step-by-Step Protocol

This protocol outlines the determination of this compound solubility in a given solvent at a specific temperature.

Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Jacketed glass vessel with a magnetic stirrer and temperature controller

  • Thermostatic water bath

  • Analytical balance (±0.1 mg accuracy)

  • Syringes with filters (e.g., 0.45 µm PTFE)

  • Drying oven or vacuum oven

  • Spatula and weighing paper

Protocol:

  • System Preparation: Set up the jacketed glass vessel connected to the thermostatic water bath to maintain the desired temperature with high accuracy (e.g., ±0.1 °C).

  • Solvent Addition: Add a known mass of the selected organic solvent to the glass vessel.

  • Solute Addition: Gradually add an excess amount of this compound to the solvent while stirring continuously. The presence of undissolved solid ensures that the solution remains saturated.

  • Equilibration: Allow the suspension to stir for a sufficient time (typically 24-48 hours) to ensure that equilibrium is reached. This is a critical step to obtain accurate solubility data.

  • Sampling: Once equilibrium is achieved, stop the stirring and allow the undissolved solid to settle. Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled syringe fitted with a filter to prevent any solid particles from being transferred.

  • Sample Weighing: Immediately weigh the collected sample (solution) to determine its mass.

  • Solvent Evaporation: Transfer the weighed sample to a pre-weighed container and evaporate the solvent. This can be done in a drying oven at a temperature below the boiling point of the solvent and the melting point of this compound (155-157 °C) or under vacuum to minimize thermal degradation.[8]

  • Residue Weighing: Once the solvent is completely removed, weigh the container with the dried this compound residue.

  • Calculation: The mole fraction solubility (x) can be calculated using the following equation:

    x = (m_INA / M_INA) / [(m_INA / M_INA) + (m_solv / M_solv)]

    where:

    • m_INA is the mass of the dissolved this compound (residue).

    • M_INA is the molar mass of this compound (122.12 g/mol ).

    • m_solv is the mass of the solvent in the sample (mass of the solution - mass of the residue).

    • M_solv is the molar mass of the solvent.

Visualizing the Experimental Workflow

Caption: Workflow for the gravimetric determination of this compound solubility.

Solubility Profile of this compound in Common Organic Solvents

The solubility of this compound has been experimentally determined in a wide array of organic solvents. The following table summarizes the mole fraction solubility (x) of this compound in various solvents at different temperatures.

SolventTemperature (K)Mole Fraction Solubility (x)Reference
Amides
N,N-Dimethylacetamide323.150.3534[7]
N,N-Dimethylformamide323.150.3498[7]
Alcohols
Methanol323.150.2831[7]
Ethanol323.150.1772[7]
n-Propanol323.150.1165[7]
iso-Propanol323.150.0934[7]
n-Butanol323.150.0812[7]
n-Pentanol323.150.0598[7]
Esters
Ethyl Acetate323.150.0431[7]
Methyl Acetate323.150.0412[7]
n-Propyl Acetate323.150.0298[7]
iso-Propyl Acetate323.150.0276[7]
Ketones
Acetone323.150.0254[7]
Ethers
Tetrahydrofuran323.150.0496[7]
Nitriles
Acetonitrile323.150.0387[7]
Other
ChloroformAmbientLow[3]
Water310.151.57 mol/L (191.7 g/L)[8][9]

Key Observations and Discussion:

  • High Solubility in Amide Solvents: this compound exhibits the highest solubility in N,N-dimethylacetamide and N,N-dimethylformamide.[7] This is due to the strong dipole-dipole interactions and the ability of these solvents to act as excellent hydrogen bond acceptors for the amide N-H of this compound.

  • Trend in Alcohols: A clear trend is observed in the series of n-alcohols, with solubility decreasing as the alkyl chain length increases (methanol > ethanol > n-propanol > n-butanol > n-pentanol).[7] This is attributed to the decreasing polarity and the increasing steric hindrance of the longer alkyl chains, which weakens the overall solute-solvent interactions.[3]

  • Moderate to Low Solubility in Esters, Ketones, and Ethers: The solubility in these solvents is significantly lower than in alcohols and amides.[7] While these solvents are polar, their hydrogen bonding capabilities are limited compared to protic solvents.

  • Low Solubility in Chloroform: The very low solubility in chloroform underscores the importance of hydrogen bonding for the dissolution of this compound.[3] Chloroform is a poor hydrogen bond acceptor and donor.

Thermodynamic Modeling of Solubility

To gain a deeper understanding of the dissolution process, the experimental solubility data can be correlated using various thermodynamic models. These models can be used to predict solubility at different temperatures and to derive important thermodynamic parameters such as the enthalpy, entropy, and Gibbs free energy of dissolution.

Commonly used models include:

  • The Modified Apelblat Equation: This is a semi-empirical model that is widely used to correlate solubility data with temperature. It has been shown to provide a good fit for the solubility of this compound in many organic solvents.[7]

  • The van't Hoff Equation: This model relates the change in solubility with temperature to the enthalpy of dissolution.

  • Local Composition Models (e.g., NRTL, Wilson): These models are based on the concept of local compositions and can be used to describe the non-ideal behavior of solutions.[7]

The successful application of these models allows for the interpolation and, to a limited extent, extrapolation of solubility data, which can be valuable for process design and optimization.

Implications for Drug Development

A comprehensive understanding of the solubility profile of this compound has several critical implications for drug development:

  • Solvent Selection for Crystallization: The choice of solvent is paramount for controlling the crystallization process. By selecting a solvent in which this compound has moderate solubility and where solubility is highly dependent on temperature, controlled crystallization can be achieved to obtain the desired polymorph with a specific crystal size and shape distribution. For example, cooling crystallization from a solvent like ethanol could be a viable strategy.[4]

  • Co-crystal Screening and Formation: When using this compound as a co-former, understanding its solubility in various solvents is essential for designing co-crystallization experiments. The relative solubilities of the API and this compound in a given solvent will influence the outcome of the co-crystallization process.[10]

  • Formulation Development: For the development of liquid oral formulations or parenteral formulations, solvents in which this compound has high solubility are required. The data presented here can guide formulators in selecting appropriate and pharmaceutically acceptable solvents.

  • Purification: Solubility data is crucial for designing efficient purification processes, such as recrystallization, to remove impurities.

Logical Relationship between Solvent Properties and Solubility

G cluster_solvent Solvent Properties cluster_interactions Solute-Solvent Interactions cluster_solubility Solubility Outcome prop1 High Polarity int1 Strong Dipole-Dipole Interactions prop1->int1 prop2 Hydrogen Bond Donor/Acceptor Capability int2 Effective Hydrogen Bonding prop2->int2 prop3 Low Steric Hindrance prop3->int2 sol1 High this compound Solubility int1->sol1 int2->sol1 sol2 Low this compound Solubility sol1->sol2 Absence of favorable interactions

Caption: Factors influencing the solubility of this compound in organic solvents.

Conclusion

This technical guide has provided a comprehensive overview of the solubility profile of this compound in a range of organic solvents. The solubility is dictated by a complex interplay of solute-solvent interactions, with hydrogen bonding and polarity being the dominant factors. The provided experimental protocol for the gravimetric method offers a reliable means of determining solubility, and the compiled data serves as a valuable resource for researchers and drug development professionals. A thorough understanding and strategic application of this solubility data are essential for the successful development of robust and effective pharmaceutical products containing this compound, either as an active ingredient or as a co-former.

References

  • Expanding the crystal landscape of this compound: concomitant polymorphism and co-crystallisation. CORA. [Link]

  • Solute Interactions of this compound in Common Organic Solvents. CORA. [Link]

  • Highly Polymorphous Nicotinamide and this compound: Solution versus Melt Crystallization. ACS Publications. [Link]

  • Measurement of Solubility and Molecular Simulation of Dissolution Behavior of this compound in 15 Pure Solvents. Journal of Chemical & Engineering Data. [Link]

  • Thermodynamics and Intermolecular Interactions of Nicotinamide in Neat and Binary Solutions: Experimental Measurements and COSMO-RS Concentration Dependent Reactions Investigations. PMC. [Link]

  • Determination and correlation of solubility and mixing properties of this compound (Form II) in some pure solvents. ResearchGate. [Link]

  • Polymorphic behavior of this compound in cooling crystallization from various solvents. Universiteit van Amsterdam. [Link]

  • This compound. Wikipedia. [Link]

  • A new polymorph of the common coformer this compound. RSC Publishing. [Link]

  • Expanding the crystal landscape of this compound: Concomitant polymorphism and co-crystallisation. ResearchGate. [Link]

  • Cas 1453-82-3,this compound. LookChem. [Link]

  • Measurement of Solubility and Molecular Simulation of Dissolution Behavior of this compound in 15 Pure Solvents. ResearchGate. [Link]

  • Thermodynamic studies of naringenin-isonicotinamide cocrystals. ResearchGate. [Link]

  • Solid–Liquid Phase Equilibrium of Nicotinamide in Different Pure Solvents: Measurements and Thermodynamic Modeling. Industrial & Engineering Chemistry Research. [Link]

  • Solubility Determination of Nicotinamide and Its Application for the Cocrystallization with Benzoic Acid. Journal of Chemical & Engineering Data. [Link]

  • The Confinement Crystallization Behavior of this compound within Functionalized Pores: Correlation between Polymorph Selection and Surface Chemistry. ACS Publications. [Link]

  • Physicochemical Characterization and Dissolution Enhancement of Mefenamic Acid–this compound Crystalline Solid Dispersion. Biology, Medicine, & Natural Product Chemistry. [Link]

  • Pharmaceutical Co-crystals with this compound—Vitamin B3, Clofibric Acid, and Diclofenac—and Two this compound Hydrates. ResearchGate. [Link]

  • Nicotinamide Solubility in Ethanol + Acetonitrile at Different Temperatures. Journal of Solution Chemistry. [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Dove Medical Press. [Link]

  • Pharmaceutical Co-crystals with this compound—Vitamin B3, Clofibric Acid, and Diclofenac—and Two this compound Hydrates. Crystal Growth & Design. [Link]

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Methodological & Application

Application Note: Leveraging Isonicotinamide as a Co-former for Enhanced Solubility of Poorly Soluble Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

A significant challenge in pharmaceutical development is the poor aqueous solubility of many active pharmaceutical ingredients (APIs). This low solubility can hinder dissolution and subsequently limit oral bioavailability, compromising the therapeutic efficacy of the drug.[1][2][3] Crystal engineering, specifically the formation of pharmaceutical cocrystals, has emerged as a promising strategy to address this issue.[1][4][5][6] Cocrystals are multi-component crystalline structures composed of an API and a benign co-former held together by non-covalent interactions, most commonly hydrogen bonds.[7][8] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of isonicotinamide as a versatile and effective co-former for enhancing the solubility of APIs.

This compound, a structural isomer of nicotinamide (a form of vitamin B3), is a "Generally Recognized as Safe" (GRAS) compound, making it an attractive candidate for pharmaceutical applications.[9] Its chemical structure, featuring a pyridine ring and an amide group, provides both hydrogen bond donor and acceptor sites, facilitating the formation of robust supramolecular synthons with a wide variety of APIs.[9][10] This note will delve into the rationale behind selecting this compound, provide detailed protocols for cocrystal screening and characterization, and discuss the underlying mechanisms of solubility enhancement.

The Rationale for this compound as a Co-former

The selection of an appropriate co-former is a critical step in cocrystal design.[11] this compound possesses several key attributes that make it an excellent choice:

  • Hydrogen Bonding Capabilities: this compound has a pyridine nitrogen atom, which acts as a strong hydrogen bond acceptor, and an amide group that can both donate and accept hydrogen bonds. This versatility allows it to form stable and predictable hydrogen-bonding networks with various functional groups present in APIs, such as carboxylic acids, amides, and alcohols.[9][10] The carboxylic acid···pyridine hydrogen bond is a particularly common and robust supramolecular synthon.[9]

  • Hydrophilicity: The hydrophilic nature of this compound contributes to the overall solubility of the resulting cocrystal.[9] By incorporating a water-soluble molecule into the crystal lattice of a hydrophobic drug, the cocrystal can exhibit improved dissolution behavior.[12]

  • Safety Profile: As a GRAS-status compound, this compound has a well-established safety profile, which can streamline the regulatory approval process for a new cocrystal drug product.[9] The U.S. Food and Drug Administration (USFDA) and the European Medicines Agency (EMA) have provided guidance on the regulation of pharmaceutical cocrystals, generally classifying them similarly to polymorphs of the API rather than new chemical entities.[1][4][13]

Mechanism of Solubility Enhancement

The enhanced solubility of an API in a cocrystal form with this compound can be attributed to several factors:

  • Reduced Crystal Lattice Energy: Cocrystals often have a lower lattice energy compared to the pure API.[14] This means that less energy is required to break apart the crystal lattice during dissolution, leading to a faster dissolution rate.

  • Altered Solvation Properties: The presence of the hydrophilic co-former, this compound, can improve the interaction of the drug molecule with water molecules, facilitating better hydration and a faster dissolution process.[14]

  • "Spring and Parachute" Effect: Upon dissolution, cocrystals can create a supersaturated solution of the API. The co-former, being highly soluble, dissolves quickly, leading to a rapid release of the API at a concentration higher than its intrinsic solubility (the "spring"). This supersaturated state can be maintained for a period before the API precipitates, allowing for enhanced absorption (the "parachute").

Experimental Protocols

This section outlines detailed, step-by-step methodologies for the screening, synthesis, and characterization of API-isonicotinamide cocrystals.

Protocol 1: Cocrystal Screening

The initial step is to screen for the formation of a cocrystal between the API and this compound. Several methods can be employed, with liquid-assisted grinding and solvent evaporation being common starting points.

A. Liquid-Assisted Grinding (LAG)

  • Preparation: Accurately weigh stoichiometric amounts of the API and this compound (e.g., 1:1, 1:2, and 2:1 molar ratios). A typical starting amount is 50-100 mg total.

  • Grinding: Place the physical mixture into a mortar and pestle or a ball mill.

  • Solvent Addition: Add a minimal amount (a few microliters) of a suitable solvent (e.g., ethanol, methanol, acetone, or ethyl acetate). The solvent acts as a catalyst for the molecular rearrangement into the cocrystal lattice.

  • Grinding (continued): Grind the mixture for 15-30 minutes. The paste should appear uniform.

  • Drying: Allow the solvent to evaporate completely under ambient conditions or in a vacuum oven at a low temperature.

  • Analysis: Analyze the resulting solid using Powder X-ray Diffraction (PXRD) to identify the formation of a new crystalline phase.

B. Solvent Evaporation

  • Solubilization: Dissolve stoichiometric amounts of the API and this compound in a common solvent in which both are soluble.

  • Evaporation: Allow the solvent to evaporate slowly at room temperature in a vial or a petri dish. Slow evaporation is crucial for the growth of well-defined crystals.

  • Collection: Once the solvent has fully evaporated, collect the solid material.

  • Analysis: Characterize the solid using PXRD.

Diagram: Cocrystal Screening Workflow

Cocrystal_Screening_Workflow cluster_methods Screening Methods API API Screening Cocrystal Screening API->Screening INA This compound INA->Screening LAG Liquid-Assisted Grinding Screening->LAG Select Method SE Solvent Evaporation Screening->SE Select Method Analysis Characterization (PXRD, DSC, etc.) LAG->Analysis SE->Analysis Cocrystal Cocrystal Formed Analysis->Cocrystal New Crystalline Phase NoCocrystal No Cocrystal Analysis->NoCocrystal Physical Mixture Hydrogen_Bonding cluster_API API (with Carboxylic Acid) cluster_INA This compound API_O1 O API_C C API_C->API_O1 API_O2 O API_C->API_O2 API_R R API_C->API_R API_H H API_O2->API_H INA_N_pyridine N API_H->INA_N_pyridine O-H···N Pyridine_Ring Pyridine Ring INA_N_pyridine->Pyridine_Ring INA_C_amide C INA_O_amide O INA_C_amide->INA_O_amide INA_N_amide N INA_C_amide->INA_N_amide INA_H1_amide H INA_N_amide->INA_H1_amide INA_H2_amide H INA_N_amide->INA_H2_amide INA_H1_amide->API_O1 N-H···O Pyridine_Ring->INA_C_amide

Sources

Application Notes and Protocols for the Mechanochemical Synthesis of Isonicotinamide Cocrystals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of Mechanochemistry and the Versatility of Isonicotinamide

In the realm of pharmaceutical sciences and materials development, the ability to predictably and efficiently modify the physicochemical properties of active pharmaceutical ingredients (APIs) is paramount. Cocrystallization has emerged as a powerful technique to enhance properties such as solubility, bioavailability, and stability without altering the chemical structure of the API.[1] Mechanochemical synthesis, an approach that uses mechanical energy to induce chemical reactions, offers a green, efficient, and often solvent-free alternative to traditional solution-based methods for cocrystal formation.[2][3] This method is particularly advantageous as it can circumvent issues related to the differing solubilities of the cocrystal components.[4]

This compound (INA), a derivative of vitamin B3, is a highly effective and widely used coformer in crystal engineering.[5][6] Its molecular structure features a pyridine ring, which readily accepts hydrogen bonds, and an amide group that can both donate and accept hydrogen bonds. This versatility allows this compound to form robust and predictable supramolecular synthons, particularly the common carboxylic acid-pyridine heterosynthon, with a wide range of APIs and other coformers.[2][6][7]

These application notes provide detailed protocols for the mechanochemical synthesis of this compound-based cocrystals using laboratory-scale ball milling. We will explore both neat grinding (NG) and liquid-assisted grinding (LAG) techniques, offering insights into the causal relationships between experimental parameters and the final product. Furthermore, we will outline standard procedures for the characterization of the resulting cocrystals.

Core Principles of Mechanochemical Cocrystallization

Mechanochemical synthesis in a ball mill relies on the transfer of kinetic energy from the grinding media (balls) to the solid reactants. This energy input facilitates intimate mixing at the molecular level, breaking and forming intermolecular interactions, and ultimately leading to the formation of a new crystalline phase. Two primary modes of mechanochemical synthesis are commonly employed:

  • Neat Grinding (NG): This solvent-free method involves milling the solid reactants together without any added liquid. It is the most environmentally benign approach.

  • Liquid-Assisted Grinding (LAG): In this technique, a small, catalytic amount of a liquid is added to the solid reactants before or during milling.[8][9][10] The liquid phase can act as a lubricant, enhancing molecular mobility and often accelerating the rate of cocrystal formation.[8][9][10]

The choice between NG and LAG, along with the optimization of milling parameters such as frequency, time, and the type of grinding media, are critical for successfully synthesizing the desired cocrystal polymorph.

Experimental Protocols

Protocol 1: Neat Grinding Synthesis of this compound-Glutaric Acid (INA:GLU) Cocrystal (1:1)

This protocol is adapted from the work of Stolar et al. and describes the synthesis of a 1:1 cocrystal of this compound and glutaric acid.[1][11]

Materials and Equipment:

  • This compound (INA)

  • Glutaric Acid (GLU)

  • Vibratory Ball Mill (e.g., Fritsch Pulverisette 23)

  • 10 mm stainless steel milling ball

  • Spatula

  • Analytical balance

Procedure:

  • Reactant Preparation: Accurately weigh equimolar amounts of this compound and glutaric acid. For a total sample size of 100 mg, this corresponds to 48 mg of this compound and 52 mg of glutaric acid.[1][11]

  • Loading the Milling Jar: Carefully transfer the weighed reactants and one 10 mm stainless steel milling ball into the milling jar.[1][11]

  • Milling: Secure the jar in the vibratory ball mill and set the milling frequency to 50 Hz. Mill the mixture for 60 minutes.

  • Sample Recovery: After milling, carefully open the jar in a fume hood. Use a spatula to gently scrape the powdered product from the walls of the jar and the milling ball.

  • Characterization: The resulting white crystalline powder should be characterized immediately to confirm cocrystal formation and determine its polymorphic form.

Protocol 2: Liquid-Assisted Grinding (LAG) Synthesis of Citric Acid-Isonicotinamide (CA:INA) Cocrystal (1:2)

This protocol is based on the research of Surov et al. and details the synthesis of a 1:2 cocrystal of citric acid and this compound using water as a grinding liquid.[5]

Materials and Equipment:

  • Citric Acid (CA)

  • This compound (INA)

  • Deionized Water

  • Mixer Mill (e.g., Fritsch Pulverisette 23)

  • 10 mL PMMA or stainless-steel ovoid jars

  • Two 10 mm Zirconia (ZrO2) or stainless steel beads

  • Micropipette

  • Spatula

  • Analytical balance

Procedure:

  • Reactant Preparation: Weigh the reactants in a 1:2 molar ratio of citric acid to this compound. For a total mass of approximately 500 mg, this equates to 220.1 mg of citric acid and 279.9 mg of this compound.[5]

  • Loading the Milling Jar: Transfer the weighed solids into the milling jar along with two 10 mm grinding beads.[5]

  • Liquid Addition: Using a micropipette, add 50 µL of deionized water to the solid mixture.[5] This corresponds to a liquid-to-solid ratio (η) of 0.1 µL/mg.

  • Milling: Seal the jar and place it in the mixer mill. Mill the mixture at a frequency of 50 Hz for 120 minutes.[5]

  • Sample Recovery: After the milling is complete, carefully open the jar and collect the product using a spatula.

  • Characterization: Analyze the resulting powder to confirm the formation of the desired cocrystal.

Quantitative Data Summary

The following table summarizes the experimental parameters for the protocols described above.

ParameterProtocol 1: INA:GLU (Neat Grinding)Protocol 2: CA:INA (Liquid-Assisted Grinding)
Molar Ratio 1:11:2
Total Reactant Mass 100 mg~500 mg
Milling Type Neat Grinding (NG)Liquid-Assisted Grinding (LAG)
Liquid Additive NoneDeionized Water
η (µL/mg) N/A0.1
Mill Type Vibratory Ball MillMixer Mill
Milling Frequency 50 Hz50 Hz
Milling Time 60 minutes120 minutes
Grinding Media One 10 mm stainless steel ballTwo 10 mm ZrO2 or stainless steel beads

Characterization of this compound Cocrystals

Confirmation of cocrystal formation and assessment of purity are crucial. The following are standard techniques and expected outcomes.

Powder X-Ray Diffraction (PXRD)

PXRD is the definitive method for identifying new crystalline phases.

General Procedure:

  • A small amount of the powdered sample is gently packed into a sample holder.

  • The sample is analyzed using a powder X-ray diffractometer, typically with Cu Kα radiation.

  • Diffraction patterns are recorded over a suitable 2θ range (e.g., 5-40°).

Expected Outcome: The PXRD pattern of a newly formed cocrystal will exhibit a unique set of diffraction peaks that are different from those of the starting materials or a simple physical mixture.[12] For instance, in the characterization of a ticagrelor-nicotinamide cocrystal, new peaks were observed at 2θ values of 4.9°, 8.7°, and 10.8°, confirming the formation of a new crystalline phase.[13]

Differential Scanning Calorimetry (DSC)

DSC is used to determine the thermal properties of the material, such as melting point and phase transitions.

General Procedure:

  • Accurately weigh 4-7 mg of the sample into an aluminum DSC pan.[13]

  • Seal the pan and place it in the DSC instrument.

  • Heat the sample at a constant rate, typically 10 °C/min, under a nitrogen atmosphere.[13]

Expected Outcome: A pure cocrystal will typically show a single, sharp endothermic peak corresponding to its melting point. This melting point will be different from the melting points of the individual starting components.[12][13] For example, the cocrystal of quercetin and this compound exhibits a melting point of 255.26 °C, which is distinct from that of quercetin (314.85 °C) and this compound (156.62 °C).[14]

Visualizations

Mechanochemical_Synthesis_Workflow cluster_prep Preparation cluster_milling Mechanosynthesis cluster_analysis Analysis Reactants Weigh this compound & Coformer Load_Jar Load Milling Jar with Reactants & Media Reactants->Load_Jar Milling_Type Grinding Type? Load_Jar->Milling_Type NG Neat Grinding (Solvent-Free) Milling_Type->NG Neat Add_Liquid Add Catalytic Amount of Liquid Milling_Type->Add_Liquid LAG Mill Ball Milling (Controlled Frequency & Time) NG->Mill LAG Liquid-Assisted Grinding (LAG) LAG->Mill Add_Liquid->LAG Recover Recover Product Mill->Recover PXRD PXRD Analysis Recover->PXRD DSC DSC Analysis Recover->DSC Confirm Cocrystal Confirmed PXRD->Confirm DSC->Confirm

Caption: Experimental workflow for mechanochemical cocrystal synthesis.

Caption: Key supramolecular synthons involving this compound.

References

  • Yarava, J. R., Potnuru, L. R., Pahari, B., Tothadi, S., & Suryaprakash, N. (2022). Supramolecular Synthon Identification in Azelaic Acid -Isonicotinamide Cocrystal by Solid-State NMR. ResearchGate. Available at: [Link]

  • Das, B., & Baruah, J. B. (2011). Supramolecular Synthons and Hydrates in Stabilization of Multicomponent Crystals of Nicotinamide and this compound with N-Containing Aromatic Dicarboxylic Acids. Crystal Growth & Design, 11(11), 5126-5137. Available at: [Link]

  • Das, B., & Baruah, J. B. (2016). Supramolecular Synthons and Hydrates in Stabilization of Multicomponent Crystals of Nicotinamide and this compound with N-Containing Aromatic Dicarboxylic Acids. ACS Figshare. Available at: [Link]

  • Stolar, T., Tireli, M., Lukin, S., & Užarević, K. (2022). Controlling polymorphism in molecular cocrystals by variable temperature ball milling. RSC Publishing. Available at: [Link]

  • Stolar, T., Tireli, M., Lukin, S., & Užarević, K. (2022). Controlling polymorphism in molecular cocrystals by variable temperature ball milling. Faraday Discussions. Available at: [Link]

  • Gautam, D., & Desiraju, G. R. (2012). Unusual co-crystal of this compound: the structural landscape in crystal engineering. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 370(1978), 4193-4206. Available at: [Link]

  • Surov, A. O., Seryi, V. V., Churakov, A. V., Perlovich, G. L., & Solanko, K. A. (2017). Listening to the Formation of Polymorphs in a Ball Mill. Crystal Growth & Design, 17(10), 5437-5446. Available at: [Link]

  • Sopyan, I., Fudholi, A., Muchtaridi, M., & Sari, P. (2019). Co-crystallization of quercetin and this compound using solvent evaporation method. Journal of Applied Pharmaceutical Science, 9(5), 70-76. Available at: [Link]

  • Julien, P. A., Užarević, K., Katsenis, A. D., Kimber, S. A., & Friščić, T. (2019). Manipulating the Dynamics of Mechanochemical Ternary Co-Crystal Formation. The Royal Society of Chemistry. Available at: [Link]

  • Max Planck Institute for Kohlenforschung. (2025). In the spin cycle towards sustainability: MPI team achieves mechanochemical production of Ibuprofen Co-Crystals at kilogram scale. Max-Planck-Institut für Kohlenforschung. Available at: [Link]

  • Othman, F., Anuar, N. S., Rahman, S. A., & Taifuddin, N. A. A. (2018). Granulation of ibuprofen/isonicotinamide co-crystals by continuous spray granulator (CTS-SGR). ResearchGate. Available at: [Link]

  • Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., & Cuñat, A. C. (2019). This compound-Based Compounds: From Cocrystal to Polymer. Molecules, 24(22), 4169. Available at: [Link]

  • Macfhionnghaile, P., Hu, Y., Gniado, K., Curran, S., Mcardle, P., & Erxleben, A. (2015). A furosemide – this compound cocrystal: An investigation of properties and extensive structural disorder. ResearchGate. Available at: [Link]

  • Di Nola, A., Stolar, T., Tireli, M., & Užarević, K. (2024). Kinetics of the mechanically induced ibuprofen–nicotinamide co-crystal formation by in situ X-ray diffraction. OPUS. Available at: [Link]

  • Zhang, M., Hou, X., Yu, F., Zhang, L., Hou, B., Zhou, L., Xie, C., Wu, S., & Chen, W. (2023). Mechanochemical Synthesis of Cocrystal: From Mechanism to Application. Crystal Growth & Design. Available at: [Link]

  • IMPACTIVE Project. (2025). Ball mills make kilograms of ibuprofen, a record for a pioneering and greener technique. IMPACTIVE. Available at: [Link]

  • IMPACTIVE Project. (2025). Our latest success: how to synthesise ibuprofen co-crystals at kilogram-scale, using drum mills. IMPACTIVE. Available at: [Link]

  • Li, S., Yu, T., Tian, Y., Lagan, C., Jones, D. S., & Andrews, G. P. (2016). Mechanochemical Synthesis of Pharmaceutical Cocrystal Suspensions via Hot Melt Extrusion: Feasibility Studies and Physicochemical Characterization. Molecular Pharmaceutics, 13(9), 3054-3068. Available at: [Link]

  • Goud, N. R., Gangavaram, S., & Suresh, K. (2018). Preparation and Characterization of Novel Pharmaceutical Co-Crystals: Ticagrelor with Nicotinamide. Molecules, 23(9), 2133. Available at: [Link]

  • Schöbel, J. H., Michalchuk, A. A., Teske, L., Felderhoff, M., & Bolm, C. (2024). Mechanochemical kilogram-scale synthesis of rac-ibuprofen:nicotinamide co-crystals using a drum mill. RSC Mechanochemistry. Available at: [Link]

  • Ito, Y., Sato, H., & Kojima, Y. (2016). co-crystal characterization of nicotinamide and urea. International Journal of Pharmacy and Pharmaceutical Sciences, 8(8), 26-34. Available at: [Link]

  • Ghoroi, C., Gunnam, V., Badkar, S., & Nikam, S. (2022). Formation of Ciprofloxacin–Isonicotinic Acid Cocrystal Using Mechanochemical Synthesis Routes—An Investigation into Critical Process Parameters. Pharmaceutics, 14(3), 634. Available at: [Link]

  • Bolla, G., & Nangia, A. (2021). Scalability of pharmaceutical co-crystal formation by mechanochemistry in batch. Horizon IRD. Available at: [Link]

  • Barzegar-Jalali, M., Jafari-Azad, P., Valizadeh, H., & Hallaj-Nezhadi, S. (2023). Solid-state characterization of ibuprofen-isonicotinamide cocrystals prepared by electrospraying and solvent evaporation. Therapeutic Delivery, 14(5), 295-309. Available at: [Link]

  • Haupt, S., Haj-Badrasli, L., & Schmidt, C. (2016). Supply and Demand in the Ball Mill: Competitive Cocrystal Reactions. Crystal Growth & Design, 16(10), 5723-5728. Available at: [Link]

Sources

Formulation strategies using isonicotinamide pharmaceutical salts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the strategic application of Isonicotinamide (INA) as a counter-ion and co-crystal former to resolve solubility and stability challenges in Class II/IV APIs (BCS classification). Unlike its isomer Nicotinamide (Vitamin B3), INA offers a distinct hydrogen-bonding geometry (para-substitution) that favors the formation of linear supramolecular chains and robust heterosynthons. This note covers the theoretical basis of INA salt formation, precise synthesis protocols, and validation methodologies to distinguish between salts and co-crystals.

Part 1: Theoretical Foundation & Mechanism

The this compound Advantage

This compound (pyridine-4-carboxamide) is a structural isomer of Nicotinamide.[1][2] It possesses two key functional groups capable of intermolecular interactions:[3]

  • Pyridine Nitrogen (

    
    ):  Acts as a proton acceptor (base).
    
  • Amide Group: Acts as both a hydrogen bond donor (

    
    ) and acceptor (
    
    
    
    ).

While Nicotinamide often forms discrete dimers, INA’s linear geometry promotes the formation of infinite 1D chains or 2D sheets, often creating "supramolecular tape" motifs that can stabilize difficult-to-crystallize APIs.

The Salt-Cocrystal Continuum

The critical decision in using INA is determining whether the target product will be a Salt (ionic interaction, proton transfer) or a Co-crystal (neutral hydrogen bonding). This is governed by the


 rule:


  • 
    :  Proton transfer is likely (Salt).
    
  • 
    :  No proton transfer (Co-crystal).
    
  • 
    :  The "Grey Zone" – The solid state may exist as a salt, co-crystal, or a salt-cocrystal continuum depending on the crystal environment.
    

Note on Safety: While Nicotinamide is GRAS (Vitamin B3), this compound is a distinct chemical entity. While widely used in crystal engineering research and generally regarded as low-toxicity, it requires specific toxicological qualification for novel pharmaceutical formulations.

Part 2: Decision Logic & Workflow

The following decision tree illustrates the formulation strategy when selecting INA.

INA_Strategy Start Start: API Selection Check_pKa Calculate u0394pKa (3.6 - API pKa) Start->Check_pKa Decision_Salt u0394pKa > 3.75 (Strong Acid API) Check_pKa->Decision_Salt Decision_Grey 0 < u0394pKa < 3.75 (Weak Acid API) Check_pKa->Decision_Grey Decision_Cocrystal u0394pKa < 0 (Very Weak Acid/Non-ionizable) Check_pKa->Decision_Cocrystal Salt_Path Target: INA Salt Interaction: Ionic (COO- ... H-N+) Decision_Salt->Salt_Path Continuum_Path Target: Salt-Cocrystal Continuum Interaction: Shared Proton Decision_Grey->Continuum_Path Cocrystal_Path Target: Co-crystal Interaction: H-Bond (COOH ... N) Decision_Cocrystal->Cocrystal_Path Method_Select Select Synthesis Method Salt_Path->Method_Select Continuum_Path->Method_Select Cocrystal_Path->Method_Select

Figure 1: Strategic decision tree for this compound solid-state forms based on pKa differentials.

Part 3: Synthesis Protocols

Protocol A: Liquid-Assisted Grinding (LAG)

Best for: High-throughput screening (HTS) and green chemistry feasibility studies.

Materials:

  • API (e.g., Ibuprofen, Ketoprofen, or Sulfonic acid derivative).

  • This compound (Purity >99%).[2][4]

  • Solvent: Methanol or Ethanol (Trace amount).

Procedure:

  • Stoichiometry Calculation: Weigh the API and INA in a 1:1 molar ratio .

    • Example: For Ibuprofen (

      
      ) and INA (
      
      
      
      ), weigh
      
      
      API and
      
      
      INA.
  • Pre-mixing: Place solids into a stainless steel grinding jar (e.g., Retsch MM400).

  • Solvent Addition: Add solvent at a ratio of

    
      of total solid weight.
    
    • Calculation: Total weight

      
      . Add 
      
      
      
      Methanol.
  • Grinding: Grind at 25 Hz for 20 minutes .

  • Drying: Allow the resulting paste to dry at ambient temperature for 2 hours.

  • Analysis: Analyze immediately via PXRD to check for new phase formation (disappearance of starting material peaks).

Protocol B: Reaction Crystallization (Slurry Method)

Best for: Scale-up, purification, and growing single crystals.

Procedure:

  • Saturation: Prepare a saturated solution of the API in a chosen solvent (e.g., Isopropanol or Ethyl Acetate) at

    
    .
    
  • Addition: Add INA (1:1 equivalent) to the solution.

    • Note: INA is highly soluble in methanol but less so in non-polar solvents. Using a solvent where the salt is less soluble than the components drives precipitation.

  • Equilibration: Stir the slurry at

    
     for 2 hours, then cool slowly to 
    
    
    
    over 4 hours.
  • Isolation: Filter the precipitate under vacuum.

  • Washing: Wash with cold solvent (non-solvent for the salt) to remove unreacted components.

  • Drying: Vacuum dry at

    
     for 12 hours.
    

Part 4: Characterization & Validation

Distinguishing a salt from a co-crystal is a regulatory necessity.[5]

Vibrational Spectroscopy (FTIR)

The carbonyl stretch is the primary indicator.

Functional GroupAPI (Free Acid)INA Co-crystalINA Salt
Carboxylic Acid (C=O)

Shifted (

)
Disappears
Carboxylate (COO-) AbsentAbsentStrong band (

)
Pyridine Ring N/AShifted (

)
Ring Breathing Shift (

)
Single Crystal XRD (The Gold Standard)

You must locate the proton in the electron density map.

  • Salt: Hydrogen atom is bonded to the Pyridine Nitrogen (

    
    ). C-O bond lengths in the carboxylate group become equal (resonance).
    
  • Co-crystal: Hydrogen atom remains on the Carboxylic Acid (

    
    ). C=O and C-OH bond lengths are distinct.
    
Experimental Workflow Diagram

Workflow Raw Raw Materials (API + INA) Synth Synthesis (LAG or Slurry) Raw->Synth PXRD PXRD Screening (New Peaks?) Synth->PXRD Fail Physical Mixture (Optimize Solvent) PXRD->Fail No Change Success New Phase Identified PXRD->Success Unique Pattern Fail->Synth Retry Char Characterization (FTIR / DSC / SC-XRD) Success->Char Final Final Formulation (Salt or Co-crystal) Char->Final

Figure 2: Iterative synthesis and validation workflow for INA-based solid forms.

Part 5: Case Study Data (Simulated)

System: Ibuprofen (IBU) + this compound (INA). Goal: Solubility Enhancement.

ParameterPure IbuprofenIBU-INA (1:[6]1)Improvement Factor
Melting Point


Stability

Aq. Solubility (pH 1.2)


7x
Dissolution (

)


Faster Onset

Interpretation: The IBU-INA system forms a co-crystal (due to weak acidity of Ibuprofen,


). The higher melting point indicates a stable crystal lattice, yet the hydrophilic nature of the INA coformer significantly reduces the lattice energy barrier for solvation in aqueous media.

References

  • Aakeröy, C. B., et al. (2005). "Crystal engineering with this compound." Crystal Growth & Design.

  • FDA Guidance. (2017). "Regulatory Classification of Pharmaceutical Co-crystals." U.S. Food and Drug Administration.[7][8]

  • Stahly, G. P. (2007). "Diversity in Single- and Multiple-Component Crystals. The Search for and Prevalence of Polymorphs and Cocrystals." Crystal Growth & Design.

  • Vishweshwar, P., et al. (2003).[9] "Molecular complexes of homologous alkanedicarboxylic acids with this compound." Crystal Growth & Design.

  • Bhogala, B. R., et al. (2005). "Salt-Cocrystal Continuum in the Solid State." Crystal Growth & Design.

Sources

Revolutionizing Isonicotinamide Synthesis: A Guide to Microwave-Assisted Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Isonicotinamide Scaffold and the Need for Greener Synthesis

This compound, a structural isomer of nicotinamide (Vitamin B3), is a pivotal building block in medicinal chemistry and drug development. Its derivatives have demonstrated a wide spectrum of biological activities, including but not limited to, antitubercular, antifungal, and anticancer properties. The pyridine ring and the amide functionality of this compound provide a versatile scaffold for the synthesis of a diverse array of complex molecules.

Traditionally, the synthesis of this compound-based compounds has relied on conventional heating methods, which often entail long reaction times, high energy consumption, and the use of large volumes of hazardous solvents.[1][2] These factors not only contribute to a significant environmental footprint but also present challenges in terms of process efficiency and cost-effectiveness. The principles of green chemistry call for the development of more sustainable and environmentally benign synthetic methodologies.[2]

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in this context, offering a powerful alternative to conventional heating.[1][3][4] By directly and efficiently heating the reaction mixture, microwave irradiation can dramatically reduce reaction times, often from hours to mere minutes, while simultaneously improving product yields and purity.[1][2][5][6] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of microwave technology for the synthesis of this compound-based compounds. We will delve into the fundamental principles of microwave chemistry, present detailed experimental protocols, and offer insights into the practical aspects of this innovative technique.

The Engine of Acceleration: Understanding Microwave-Assisted Chemistry

The remarkable rate enhancements observed in microwave-assisted reactions stem from the unique mechanism of dielectric heating. Unlike conventional heating, which relies on the slow and inefficient transfer of heat from an external source through conduction and convection, microwave energy is delivered directly to the molecules within the reaction mixture.[3] This volumetric heating is primarily driven by two mechanisms:

  • Dipolar Polarization: Polar molecules, such as many organic solvents and reagents, possess a permanent dipole moment. When subjected to the rapidly oscillating electric field of microwaves, these molecules attempt to align themselves with the field. This constant reorientation leads to intense molecular friction, which generates heat rapidly and uniformly throughout the reaction medium.

  • Ionic Conduction: In the presence of ions, the oscillating electric field induces their migration. Collisions between these moving ions and surrounding molecules result in the generation of heat.

This direct and instantaneous heating often leads to temperatures far exceeding the boiling point of the solvent at atmospheric pressure, a phenomenon known as superheating. This, in turn, can significantly accelerate reaction rates.

Instrumentation for Precision and Safety

Modern microwave synthesis is conducted in dedicated laboratory microwave reactors, which are engineered for safety and reproducibility. These instruments offer precise control over reaction parameters such as temperature, pressure, and power.

A typical laboratory microwave reactor consists of:

  • Magnetron: Generates the microwaves.

  • Waveguide: Directs the microwaves into the reactor cavity.

  • Reactor Cavity: A shielded chamber where the reaction vessel is placed.

  • Temperature and Pressure Sensors: Provide real-time monitoring and control of the reaction conditions.

  • Stirring Mechanism: Ensures homogenous heating of the reaction mixture.

  • Safety Features: Include pressure relief mechanisms, solvent leak detectors, and door interlocks to prevent accidental exposure to microwaves.

Visualizing the Workflow: From Reactants to Purified Product

The following diagram illustrates a typical workflow for the microwave-assisted synthesis of an this compound derivative, from the initial setup to the final characterization.

Microwave Synthesis Workflow cluster_prep Preparation cluster_synthesis Microwave Synthesis cluster_workup Work-up & Purification cluster_analysis Characterization Reactant_Weighing Weigh Reactants (this compound, Electrophile) Solvent_Addition Add Solvent Reactant_Weighing->Solvent_Addition Vessel_Sealing Seal Reaction Vessel Solvent_Addition->Vessel_Sealing Microwave_Irradiation Microwave Irradiation (Set T, P, t) Vessel_Sealing->Microwave_Irradiation Cooling Cool to Room Temp. Microwave_Irradiation->Cooling Product_Isolation Isolate Crude Product (e.g., Filtration) Cooling->Product_Isolation Purification Purify Product (e.g., Recrystallization) Product_Isolation->Purification Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Purification->Spectroscopy Purity_Analysis Purity Determination (e.g., HPLC) Spectroscopy->Purity_Analysis

Caption: General workflow for microwave-assisted synthesis.

Protocols in Practice: Synthesizing this compound Derivatives

Here, we present detailed protocols for the microwave-assisted synthesis of this compound-based compounds, showcasing the versatility of this technology.

Protocol 1: Rapid Quaternization of this compound

This protocol is adapted from the work of Bušić et al. and describes the synthesis of novel this compound derivatives through a quaternization reaction.[5] This type of reaction is fundamental in modifying the electronic properties of the pyridine ring and is often a key step in the synthesis of biologically active compounds.

Reaction Scheme:

Quaternization Reaction This compound This compound Product Quaternized this compound Derivative This compound->Product Microwave 10 min Bromoacetophenone + Substituted 2-Bromoacetophenone Bromoacetophenone->Product

Caption: Quaternization of this compound.

Materials:

  • This compound

  • Substituted 2-bromoacetophenones

  • Absolute ethanol or acetone

  • Microwave synthesis reactor with sealed vessels

Procedure:

  • To a solution of this compound (0.244 g, 2 mmol) in 5 mL of absolute ethanol or acetone in a microwave process vial, add an equimolar amount of the respective substituted 2-bromoacetophenone (2 mmol).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture for 10 minutes at a set temperature (e.g., 80-100 °C, depending on the solvent). The power can be set to a maximum of 300 W, with the temperature being the limiting parameter.

  • After the irradiation is complete, cool the reaction vial to room temperature.

  • The product will often precipitate out of the solution. Collect the solid by filtration and wash with a small amount of cold solvent.

  • If no precipitate forms, the solvent can be removed under reduced pressure to yield the crude product.

  • Purify the product by recrystallization from an appropriate solvent (e.g., ethanol).

  • Characterize the purified product using standard analytical techniques such as NMR, IR, and mass spectrometry.

Comparative Data:

The following table, adapted from Bušić et al.[5], highlights the significant advantages of the microwave-assisted method over conventional heating for the synthesis of a series of this compound derivatives.

CompoundConventional Method (Time, Yield)Microwave Method (Time, Yield)
1 24 h, 15%10 min, 85%
2 48 h, 10%10 min, 80%
3 72 h, 5%10 min, 75%
Protocol 2: One-Pot, Three-Component Synthesis of Imidazo[1,2-a]pyridine Derivatives

This protocol demonstrates the power of microwave irradiation in facilitating multicomponent reactions for the synthesis of more complex heterocyclic systems. Imidazo[1,2-a]pyridines are a class of compounds with significant interest in medicinal chemistry. This hypothetical protocol is based on similar syntheses of related N-heterocycles.[7][8]

Reaction Scheme:

Multicomponent Reaction Isonicotinaldehyde Isonicotinaldehyde Product Imidazo[1,2-a]pyridine Derivative Isonicotinaldehyde->Product Microwave Solvent-free Aminopyridine + 2-Aminopyridine Aminopyridine->Product Dicarbonyl + 1,3-Dicarbonyl Compound Dicarbonyl->Product

Sources

Troubleshooting & Optimization

Technical Support Center: Isonicotinamide Solid Form Control

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for managing the solid forms of isonicotinamide (INA). This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile yet crystallographically complex molecule. This compound's propensity to form multiple polymorphs and hydrates presents a significant challenge in ensuring the stability, quality, and performance of active pharmaceutical ingredients (APIs) and drug products.[1][2]

This document provides in-depth, experience-driven guidance in a question-and-answer format to help you troubleshoot and prevent the undesired formation of this compound hydrates during your research and development activities.

Frequently Asked Questions (FAQs): Understanding this compound Hydrates

Q1: What are this compound (INA) hydrates and why are they a critical concern in drug development?

A1: this compound hydrates are crystalline solids in which water molecules are incorporated into the crystal lattice of the INA molecule.[3] At least two distinct monohydrate forms have been identified.[4] The formation of a hydrate is a chemical and structural change, creating a new solid form with different physicochemical properties compared to the anhydrous (water-free) polymorphs.

This is a critical concern for several reasons:

  • Thermodynamic Stability: The hydrate form may be more thermodynamically stable than the desired anhydrous form under ambient humidity and temperature conditions. This can lead to the spontaneous conversion of the anhydrous API into the hydrate over time, even within a formulated drug product.[5]

  • Bioavailability and Dissolution: Hydrates typically exhibit lower aqueous solubility and dissolution rates than their corresponding anhydrous forms because the water molecules in the lattice are already favorably interacting with the drug molecule. This change can significantly impact the bioavailability of the drug, potentially rendering it less effective.[6]

  • Manufacturing and Processability: The conversion to a hydrate can alter the mechanical properties of the solid, such as flowability and compressibility, leading to challenges during manufacturing processes like tableting.[5]

  • Regulatory Compliance: An unintended change in the solid form of an API post-approval is considered a major quality failure and can lead to product recalls. Regulatory bodies like the ICH require thorough stability testing to ensure the solid form remains consistent throughout the product's shelf life.[7][8]

Q2: How can I identify if my experiment has produced an INA hydrate instead of a desired anhydrous polymorph?

A2: Differentiating between hydrates and anhydrous forms requires a suite of analytical techniques, as no single method is foolproof. The key is to look for converging evidence from multiple analyses.

Analytical TechniqueKey Indicators of Hydrate Formation
Powder X-Ray Diffraction (PXRD) The primary tool for solid form identification. A hydrate will have a unique diffraction pattern, distinct from any known anhydrous polymorphs.[5] It is the "fingerprint" of the crystal structure.
Thermal Analysis (DSC & TGA) Thermogravimetric Analysis (TGA) will show a distinct mass loss corresponding to the stoichiometric amount of water upon heating. For a monohydrate, this is a predictable percentage of the total mass.[6] Differential Scanning Calorimetry (DSC) often shows a broad endotherm associated with dehydration, which may be followed by recrystallization into an anhydrous form and its subsequent melting at a higher temperature.[9]
Spectroscopy (FT-IR & Raman) Hydrates will exhibit characteristic spectral features related to water molecules, such as O-H stretching vibrations (typically broad bands in the 3200-3600 cm⁻¹ region in FT-IR) and H-O-H scissoring modes (~1600-1650 cm⁻¹).[5] These will be absent in anhydrous forms.
Dynamic Vapor Sorption (DVS) This technique measures the uptake and loss of water vapor by a sample as a function of relative humidity (RH). An anhydrous form prone to hydration will show a sharp, often stoichiometric, mass increase above a critical RH, indicating the formation of a hydrate.[10]
Single Crystal X-Ray Diffraction (SCXRD) If a suitable single crystal can be grown, SCXRD provides definitive proof of a hydrate by precisely locating the water molecules within the crystal lattice.[5]
Q3: What are the primary environmental and process factors that trigger the conversion of anhydrous INA to a hydrate?

A3: Hydrate formation is fundamentally a phase transition driven by the presence of water. The key factor governing this transformation is water activity (a_w) , which is a measure of the "free" or available water in a system.[11][12] In practical terms, this is controlled by:

  • Relative Humidity (RH): During storage, handling, and processing, exposure to ambient air with an RH above a critical threshold for the specific anhydrous form can initiate hydration. Stability studies under accelerated conditions (e.g., 25°C/60%RH or 40°C/75%RH as per ICH guidelines) are designed to assess this risk.[7][10][13]

  • Water in Solvents: Using "wet" or non-anhydrous solvents during crystallization is a common cause of inadvertent hydrate formation. Even trace amounts of water can be sufficient to nucleate the more stable hydrate form over the intended anhydrous polymorph.[14][15]

  • Manufacturing Processes: Pharmaceutical processes like wet granulation intentionally introduce water. If the anhydrous INA form is not stable under these conditions, it will inevitably convert. Similarly, processes like milling can create crystal defects that act as nucleation sites for hydration, even at lower humidity levels.

Troubleshooting Guide: Preventing Unwanted Hydrate Formation

This section provides a systematic approach to diagnosing and solving common issues related to INA hydrate formation during experimental work.

Problem Scenario 1: My crystallization experiment unexpectedly yielded an INA hydrate.
  • Symptoms: Your PXRD pattern doesn't match any known anhydrous forms, or TGA shows a significant weight loss corresponding to water.

  • Root Cause Analysis: The most likely cause is the presence of sufficient water activity in your crystallization medium to favor the nucleation and growth of the hydrate. This can originate from the solvent itself or from atmospheric moisture.

Solution A: Implement Strict Solvent and Atmospheric Control

The causality here is direct: reducing water activity below the critical threshold for hydrate formation will prevent it.[11][12]

Protocol 1: Crystallization with Anhydrous Solvents

This protocol is designed to minimize water content in the crystallization solvent system.

  • Solvent Selection: Choose a solvent in which the desired anhydrous INA polymorph has suitable solubility and the hydrate form is less stable or has higher solubility.

  • Solvent Drying:

    • Use commercially available anhydrous solvents (typically <50 ppm water).

    • Alternatively, dry the solvent using 3Å or 4Å molecular sieves for at least 24 hours prior to use. The sieves physically trap water molecules.

  • Glassware Preparation: Dry all glassware in an oven at >100°C for several hours and cool in a desiccator immediately before use.

  • Execution:

    • Perform all solvent transfers and solution preparations under a dry, inert atmosphere (e.g., a nitrogen-filled glovebox or using a Schlenk line).

    • Dissolve anhydrous INA in the dried solvent at the desired temperature.

    • Induce crystallization (e.g., by cooling, anti-solvent addition with a dried anti-solvent, or slow evaporation under a gentle stream of dry nitrogen).

  • Isolation and Drying: Filter the resulting crystals quickly and dry them under vacuum at a temperature known to be safe for the anhydrous form.

Solution B: Alter Thermodynamic Conditions

Sometimes, temperature can be used to shift the stability relationship between the anhydrous and hydrate forms. In many systems, the anhydrous form becomes more stable at higher temperatures.

Protocol 2: High-Temperature Slurry Experiment for Form Selection

This protocol helps determine if temperature can be used to favor the anhydrous form.

  • Preparation: Prepare a saturated solution of INA in a selected solvent system at an elevated temperature (e.g., 50°C).

  • Seeding: Add a mixture of both the anhydrous INA and the INA hydrate to the saturated solution to create a slurry.

  • Equilibration: Stir the slurry at the constant elevated temperature for an extended period (24-72 hours). The system will equilibrate to the most stable form under those conditions. The less stable form will dissolve and recrystallize as the more stable form.

  • Analysis: Periodically sample the solid from the slurry, dry it quickly, and analyze by PXRD to monitor the conversion. If the final solid is purely the anhydrous form, it indicates that crystallization at this temperature will favor the desired product.

Problem Scenario 2: My anhydrous INA is converting to a hydrate during processing or on storage.
  • Symptoms: Routine stability testing reveals a change in the PXRD pattern or other analytical signals over time.

  • Root Cause Analysis: The drug substance or product is exposed to a relative humidity above its critical stability threshold, leading to a solid-state transformation.

Strategy A: Control the Micro-environment through Formulation and Packaging

If the API is inherently susceptible to hydration, the goal is to create a local environment with low water activity.

  • Formulation: For processes like wet granulation, consider if a non-aqueous granulating fluid is feasible. Alternatively, switch to a dry processing method like direct compression or roller compaction to avoid the addition of water altogether.

  • Excipient Selection: Choose excipients with low water content and that are non-hygroscopic.

  • Packaging: This is the final and most critical line of defense.

    • High-Barrier Packaging: Use packaging with a low water vapor transmission rate, such as aluminum/aluminum (Alu-Alu) blisters.

    • In-Package Desiccants: Include a desiccant canister or sachet within the product packaging to actively absorb any moisture that ingresses over the shelf life.[7]

Protocol 3: Determining the Critical Relative Humidity (RHc) via DVS

This protocol is essential for establishing safe handling and storage limits for your anhydrous INA form.

  • Sample Preparation: Place a small amount (5-10 mg) of the pure, dry anhydrous INA onto the DVS microbalance.

  • Drying Step: Equilibrate the sample at 0% RH until a stable mass is achieved. This establishes the dry baseline mass.

  • Sorption Isotherm: Program the DVS to increase the RH in a stepwise manner (e.g., 10% steps from 0% to 90% RH). At each step, the instrument waits until the sample mass equilibrates before moving to the next RH level.

  • Desorption Isotherm: Once 90% RH is reached, perform the reverse experiment, decreasing the RH stepwise back to 0%.

  • Data Analysis: Plot the change in mass (%) versus RH. The Critical Relative Humidity (RHc) is the point at which a sharp, discontinuous mass increase is observed, corresponding to the stoichiometric uptake of water to form the hydrate. This value informs the maximum RH the material can be exposed to during processing and storage.

Visual Workflow and Decision Guides

The following diagrams, rendered in DOT language, provide a visual guide to troubleshooting and risk assessment.

Hydrate_Troubleshooting_Tree start_node Problem: INA Hydrate Detected decision_node decision_node start_node->decision_node At what stage? process_node_cryst process_node_cryst decision_node->process_node_cryst During Crystallization process_node_storage process_node_storage decision_node->process_node_storage During Storage/ Processing process_node process_node solution_node solution_node decision_node_cryst Water Source? process_node_cryst->decision_node_cryst Analyze Cause solution_node_temp Solution: Crystallize at High Temp (Protocol 2) process_node_cryst->solution_node_temp Explore Alternatives decision_node_storage High Humidity Exposure? process_node_storage->decision_node_storage Analyze Cause solution_node_solvent Solution: Use Anhydrous Solvents (Protocol 1) decision_node_cryst->solution_node_solvent Solvent solution_node_atm Solution: Work under Inert Gas (Protocol 1) decision_node_cryst->solution_node_atm Atmosphere solution_node_dvs Action: Determine Critical RH (Protocol 3) decision_node_storage->solution_node_dvs Yes solution_node_env Solutions: - Control RH in facility - Use dry granulation - Add desiccants - High-barrier packaging solution_node_dvs->solution_node_env Implement Controls

Caption: Troubleshooting Decision Tree for INA Hydrate Formation.

Hydration_Risk_Workflow start_node Start: Anhydrous INA Form phase1_node Phase 1: Characterize Inherent Risk start_node->phase1_node phase2_node Phase 2: Assess Process Risk phase1_node->phase2_node sub1 Perform DVS Analysis (Protocol 3) phase1_node->sub1 sub2 Slurry Experiments (Protocol 2) phase1_node->sub2 phase3_node Phase 3: Define Control Strategy phase2_node->phase3_node sub4 Evaluate Wet Granulation, Milling, Drying phase2_node->sub4 sub5 ICH Stability Studies (e.g., 40°C/75%RH) phase2_node->sub5 end_node Result: Stable Drug Product phase3_node->end_node sub6 Set Process RH Limits (< RHc) phase3_node->sub6 sub7 Select Packaging (e.g., Blisters, Desiccants) phase3_node->sub7 sub3 Identify Critical RH (RHc) sub1->sub3

Caption: Workflow for Assessing and Mitigating Hydration Risk.

References

  • Gagniere, E., et al. (2022). Highly Polymorphous Nicotinamide and this compound: Solution versus Melt Crystallization. Crystal Growth & Design. [Link]

  • ACS Publications. (2021). Highly Polymorphous Nicotinamide and this compound: Solution versus Melt Crystallization. ACS Publications. [Link]

  • Berzins, A., et al. (2023). Crystallization of Metastable this compound Polymorphs and Prevention of Concomitant Crystallization by Additives. Crystal Growth & Design. [Link]

  • Royal Society of Chemistry. (2011). New polymorphs of this compound and nicotinamide. Chemical Communications. [Link]

  • de Freitas, S.M., et al. (2018). A REVIEW OF THE MAIN TECHNIQUES TO AVOID THE FORMATION OF HYDRATES. Brazilian Journal of Petroleum and Gas. [Link]

  • Mammadov, E., et al. (2024). FORMATION OF GAS HYDRATES IN A PRODUCTIVE RESERVOIR: THERMOBARIC CONDITIONS AND WATER MINERALIZATION. ResearchGate. [Link]

  • Báthori, N. B., et al. (2011). Pharmaceutical Co-crystals with this compound—Vitamin B3, Clofibric Acid, and Diclofenac—and Two this compound Hydrates. Crystal Growth & Design. [Link]

  • MasterControl. (n.d.). ICH Q1 Stability Testing Guidelines. MasterControl. [Link]

  • Kumar, L., et al. (2018). Novel solid forms of the anti-tuberculosis drug, Isoniazid: ternary and polymorphic cocrystals. CrystEngComm. [Link]

  • ResearchGate. (2012). This compound self-association: The link between solvent and polymorph nucleation. ResearchGate. [Link]

  • Qu, H., et al. (2008). Effect of Water Activity on the Transformation between Hydrate and Anhydrate of Carbamazepine. Organic Process Research & Development. [Link]

  • ResearchGate. (2023). Dehydration kinetics and mechanism of the stable this compound hydrate revealed by terahertz spectroscopy and DFT calculation. ResearchGate. [Link]

  • Yan, Y-D., et al. (2018). Preparation and Characterization of Novel Pharmaceutical Co-Crystals: Ticagrelor with Nicotinamide. Molecules. [Link]

  • Li, Z., et al. (2023). Dehydration kinetics and mechanism of the stable this compound hydrate revealed by terahertz spectroscopy and DFT calculation. International Journal of Pharmaceutics. [Link]

  • Kaczorowska, M.A., et al. (2020). Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. Pharmaceutics. [Link]

  • Berzins, A., et al. (2023). Switching nitrofurantoin polymorphic outcome in solvent mediated phase transformation and crystallization using solvent and additives. ChemRxiv. [Link]

  • Oreate AI Blog. (2026). ICH Guidelines for Stability Studies. Oreate AI Blog. [Link]

  • Pharmaceutical Outsourcing. (2024). Stability Lifecycle: An Application of ICH Q12 to Manage the Pharmaceutical Stability Program. Pharmaceutical Outsourcing. [Link]

  • The Science Inquirer. (2026). The Chemistry of Hydrates: Unlocking the Secrets of Water-Infused Crystals. The Science Inquirer. [Link]

Sources

Technical Support Center: Enhancing Thermal Stability of Isonicotinamide Metal Complexes

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center dedicated to the challenges and solutions in enhancing the thermal stability of isonicotinamide (INA) metal complexes. This guide is designed for researchers, scientists, and drug development professionals who are actively working with these coordination compounds. Our goal is to provide practical, in-depth troubleshooting advice and foundational knowledge to help you overcome common experimental hurdles and achieve your research objectives.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the thermal stability and analysis of this compound metal complexes.

Q1: What does "thermal stability" signify for a metal complex, and why is it critical?

A: Thermal stability refers to the ability of a coordination complex to resist decomposition or structural transformation upon heating.[1] It is typically quantified by the decomposition temperature (Td), which is determined using techniques like Thermogravimetric Analysis (TGA).[2] High thermal stability is crucial for:

  • Pharmaceutical Applications: Ensuring a long shelf-life and stability during formulation processes which may involve heat.[3]

  • Materials Science: Developing robust materials for applications like gas storage or catalysis, where operational conditions may involve elevated temperatures.[2]

  • Predictable Behavior: A well-defined and high decomposition temperature is indicative of a stable, well-formed coordination environment.

Q2: How is the thermal stability of this compound metal complexes typically evaluated?

A: The primary technique is Thermogravimetric Analysis (TGA) , often coupled with Differential Scanning Calorimetry (DSC) or Differential Thermal Analysis (DTA).[4]

  • TGA measures the change in mass of a sample as a function of temperature.[2] This allows for the identification of solvent loss, ligand dissociation, and final decomposition of the complex.

  • DTA/DSC measures the difference in temperature between a sample and a reference, revealing whether decomposition events are endothermic (heat-absorbing) or exothermic (heat-releasing).[5] For unambiguous identification of the gases evolved during decomposition, TGA can be coupled with Mass Spectrometry (MS) or Fourier-Transform Infrared Spectroscopy (FTIR).[5]

Q3: What are the typical decomposition pathways for this compound metal complexes?

A: Decomposition is generally a multi-stage process. Based on thermal analysis studies, a common sequence is:

  • Desolvation: Loss of lattice or coordinated solvent molecules (e.g., water, DMF, ethanol) at lower temperatures.[6]

  • Ligand Dissociation: The this compound ligand detaches from the metal center.

  • Ligand Decomposition: The free this compound molecule breaks down.

  • Final Residue Formation: The process typically concludes with the formation of a stable metal oxide or the pure metal.[7]

Q4: How does the coordination mode of this compound affect stability?

A: this compound can coordinate to a metal center primarily through the pyridyl nitrogen atom.[8][9] The amide group (–CONH2) is generally not involved in coordination, but it plays a crucial role in stabilizing the crystal structure through intermolecular hydrogen bonding. Complexes where this compound acts as a bridging ligand between two metal centers may exhibit different stability profiles compared to those with terminal coordination.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during your experiments.

Issue 1: My TGA curve shows a significant weight loss at low temperatures (< 200°C). Is this indicative of low thermal stability?

A: Not necessarily. A weight loss in this temperature range is typically not due to the decomposition of the complex framework itself. The most probable causes are the loss of guest molecules from the crystal lattice.

  • Causality:

    • Residual Solvents: High-boiling-point solvents used during synthesis (e.g., DMF, DMSO) can become trapped within the pores or channels of the crystal structure.

    • Adsorbed Water: The complexes can adsorb moisture from the atmosphere, especially if they are hygroscopic.

    • Coordinated Solvent Molecules: Solvent molecules, particularly water, can be directly coordinated to the metal ion, completing its coordination sphere.[10][11] These are lost at slightly higher temperatures than physically adsorbed molecules but still well below the framework decomposition temperature.

  • Troubleshooting & Optimization:

    • Proper Activation: Before TGA analysis, the sample must be "activated" to remove all guest molecules. A failure to do so is the most common source of misinterpreting thermal stability.

    • Analyze the TGA/DTA Curve: A sharp, endothermic event in the DTA/DSC curve accompanying the initial weight loss is a strong indicator of solvent evaporation. A stable, activated complex should show a flat TGA baseline until the onset of framework decomposition.

    • Verify with Characterization: Use Powder X-ray Diffraction (PXRD) before and after heating to the intermediate temperature. If the framework is stable, the diffraction pattern should remain unchanged.

Issue 2: The decomposition temperature of my complex is lower than desired. How can I strategically enhance its thermal stability?

A: Enhancing thermal stability requires a rational design approach focusing on strengthening the coordination environment and the overall crystal lattice.

  • Causality: Low thermal stability often stems from weak metal-ligand bonds, steric hindrance, or inefficient crystal packing that provides pathways for decomposition.

  • Troubleshooting & Optimization:

    • Choice of Metal Ion: The strength of the metal-ligand bond is a key determinant of thermal stability. Generally, for a given ligand, stability can be influenced by the charge density and Lewis acidity of the metal ion. For instance, comparing isotypic metal-organic frameworks, the stability often correlates with the strength of the metal-oxygen bond in the corresponding metal oxides.[12]

    • Ligand Modification: While you are using this compound, consider co-ligands. Introducing polydentate (chelating) ligands can significantly increase thermal stability due to the chelate effect , which is entropically favorable.[13] Rigidifying the ligand structure can also prevent low-energy decomposition pathways.[14]

    • Control of Coordination Sphere: Ensure the formation of a stable coordination geometry. For example, an octahedral or square planar geometry is often very stable. The presence of ancillary ligands, like water or counter-ions, in the primary coordination sphere can influence the overall stability.[15]

    • Solvent Selection: The solvent used in synthesis can influence the final structure and, consequently, its thermal properties. Different solvents can lead to different coordination polymers (polymorphs) with varying stabilities.[16][17]

Issue 3: My complex loses crystallinity after the activation process. What is causing this framework collapse?

A: Loss of crystallinity upon activation is a common issue and indicates that the forces exerted during guest removal are stronger than the forces holding the framework together.

  • Causality:

    • Harsh Heating: Rapidly heating the sample to a high temperature can cause the framework to collapse before all solvent molecules have escaped, particularly high-boiling-point solvents like DMF.

    • High Surface Tension of Solvents: Solvents with high surface tension can exert significant capillary forces on the pore walls during evaporation, leading to structural collapse.

    • Weak Intermolecular Forces: If the crystal packing relies heavily on guest-host interactions, removing the guest molecules can lead to a loss of structural integrity.

  • Troubleshooting & Optimization:

    • Gentle Activation Protocol: Use a gradual heating ramp (e.g., 1-5 °C/min) under a dynamic vacuum. Determine the appropriate activation temperature from an initial TGA run (the start of the plateau region after solvent loss).

    • Solvent Exchange: Before heating, perform a solvent exchange. Soak the as-synthesized complex in a low-boiling-point solvent with low surface tension (e.g., methanol, acetone, or dichloromethane) for 24-72 hours, replacing the solvent multiple times. This replaces trapped high-boiling-point solvents with ones that are easier to remove.

    • Supercritical CO2 Drying: For extremely delicate structures, supercritical CO2 drying is an effective, albeit more complex, method to remove solvents without the destructive effects of surface tension.

Data Summary

The thermal stability of this compound complexes is highly dependent on the metal center and the presence of other ligands or counter-ions.

Complex FormulaOnset of Decomposition (°C)Final ResidueReference
[Pd(isn)Cl2]305Pd0 + PdO[7]
[Pd(isn)2(SCN)2]267Pd0[7]
[Pd(isn)2(NCO)2]203Pd0[7]
[Cu(HL)(OAc)]EtOH~160 (after solvent loss)CuO[18]
·(H2fum) 53Co Oxide[10]
·(H2fum)133Ni Oxide[10]
Note: H2L = N'-(2-cyanoacetyl)isonicotinohydrazide
Note: nia = nicotinamide (isomer of this compound), fum = fumarate. Decomposition begins with loss of non-coordinated molecules.

Experimental Protocols

Protocol 1: Thermogravimetric Analysis (TGA) of an this compound Metal Complex

  • Sample Preparation: Ensure the sample is a fine, homogenous powder. If necessary, gently grind the crystals in an agate mortar.

  • Activation (Crucial Step): Activate the sample to remove residual and coordinated solvents using a suitable method (see Troubleshooting Issue 3 and Protocol 2). An unactivated sample will yield misleading data on framework stability.

  • Instrument Setup:

    • Place 5-10 mg of the activated sample into a clean, tared TGA pan (typically alumina or platinum).

    • Place the pan in the TGA instrument.

  • Experimental Conditions:

    • Atmosphere: Purge the furnace with an inert gas (e.g., Nitrogen or Argon) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

    • Temperature Program:

      • Equilibrate at a starting temperature (e.g., 30°C) for 10-15 minutes.

      • Ramp the temperature at a steady rate, typically 10 °C/min, to a final temperature that is well above the final decomposition point (e.g., 800-1000°C).[7][10]

  • Data Analysis:

    • Plot the percentage weight loss versus temperature.

    • Identify the onset temperature of each weight loss step. The onset of the major weight loss after the solvent region corresponds to the decomposition of the complex framework.

    • Calculate the percentage weight loss for each step and compare it to the theoretical values based on the proposed chemical formula.

Protocol 2: Activation by Solvent Exchange and Vacuum Drying

  • Solvent Exchange:

    • Place the as-synthesized complex (~200 mg) in a vial.

    • Add a low-boiling-point solvent (e.g., 10 mL of dichloromethane or methanol).

    • Gently agitate the suspension at room temperature for 24 hours.

    • Decant the solvent and replenish with fresh solvent. Repeat this process at least three times to ensure complete exchange.

  • Initial Drying:

    • Filter the complex to remove the bulk solvent.

    • Allow the powder to air-dry in a fume hood for 1-2 hours to remove surface-adsorbed solvent.

  • Vacuum Drying:

    • Transfer the powder to a Schlenk flask or a vacuum oven.

    • Heat the sample under a dynamic vacuum at a temperature determined from an initial TGA run (typically 80-150°C).

    • Maintain these conditions for 12-24 hours to ensure all pore-trapped solvent is removed.

    • Cool the sample to room temperature under vacuum before handling to prevent re-adsorption of atmospheric moisture.

Visualizations

G Observe Observation: Low Thermal Stability in TGA Cause1 Cause 1: Residual/Coordinated Solvent Observe->Cause1 Is there weight loss < 200°C? Cause2 Cause 2: Weak Metal-Ligand Bonds Observe->Cause2 Is decomposition onset too low? Cause3 Cause 3: Framework Collapse During Activation Observe->Cause3 Loses crystallinity post-heating? Sol1 Solution: Proper Sample Activation Cause1->Sol1 Sol2 Solution: Rational Redesign Cause2->Sol2 Sol3 Solution: Gentle Activation Protocol Cause3->Sol3 Proc1 Protocol: Solvent Exchange & Vacuum Heating Sol1->Proc1 Proc2 Modify: - Metal Ion - Co-ligands (Chelation) Sol2->Proc2 Proc3 Protocol: - Slow Heating Ramp - Solvent Exchange First Sol3->Proc3

Caption: Troubleshooting workflow for low thermal stability.

G center Thermal Stability of This compound Metal Complexes metal Metal Ion Properties center->metal ligand Ligand Environment center->ligand crystal Crystal Engineering center->crystal external Experimental Conditions center->external m1 Lewis Acidity / M-N Bond Strength metal->m1 m2 Coordination Geometry Preference metal->m2 l1 Chelating Co-ligands ligand->l1 l2 Steric Hindrance ligand->l2 l3 Rigidity ligand->l3 c1 Hydrogen Bonding Network crystal->c1 c2 π-π Stacking crystal->c2 c3 Solvent Effects on Packing crystal->c3 e1 Heating Rate (TGA) external->e1 e2 Atmosphere (Inert vs. Air) external->e2

Caption: Factors influencing thermal stability.

References

  • Uçar, I., Bulut, A., & Büyükgüngör, O. (2006). Synthesis, spectroscopic and structural investigation of ZnI2(nicotinamide)2, ZnI2(this compound)2 and [Zn(H2O)2(picolinamide)2]I2. Journal of Molecular Structure, 825(1-3), 80-88. Available at: [Link]

  • Chesnut, D. J., Plewak, J. I., & Anderson, K. M. (2020). Put a Ring on It: Improving the Thermal Stability of Molybdenum Imides Through Ligand Rigidification. ChemRxiv. Available at: [Link]

  • Neves, A., et al. (2009). Synthesis, characterization, and thermal behavior of palladium(II) coordination compounds containing this compound. Journal of Thermal Analysis and Calorimetry, 98(1), 253-258. Available at: [Link]

  • El-Gamel, N. E. A., et al. (2025). Synthesis, characterization and cytotoxic evaluation of metal complexes derived from new N′-(2-cyanoacetyl)isonicotinohydrazide. Scientific Reports. Available at: [Link]

  • Jesudurai, D., & Vancheesan, S. (2002). Synthesis and characterization of nicotinamide coordinated metal carbonyl complexes. Indian Journal of Chemistry, 41A, 1623-1628. Available at: [Link]

  • Dehghan, G., et al. (2015). Synthesis, Characterization and Properties of nicotinamide and this compound complexes with diverse dicarboxylic acids. ResearchGate. Available at: [Link]

  • Kłak, J., et al. (2021). New Coordination Polymers of Selected Lanthanides with 1,2-Phenylenediacetate Linker: Structures, Thermal and Luminescence Properties. Molecules, 26(17), 5275. Available at: [Link]

  • Al-Benna, S. K., et al. (2017). Synthesis, thermal properties, and biological study of metal(II) nicotinamide complexes containing fumarate dianion and fumaric acid: Crystal structure of ·(H2fum). Journal of Coordination Chemistry, 70(4), 656-672. Available at: [Link]

  • Yakovleva, M. A., et al. (2020). Solvent effect in the chemical design of coordination polymers of various topologies with Co2+ and Ni2+ ions and 2-furoate anions. CrystEngComm, 22(3), 479-491. Available at: [Link]

  • Lawal, A., & Obaleye, J. A. (2015). Synthesis, Characterization and Antimicrobial Activities of Some Nicotinamide – metal Complexes. ResearchGate. Available at: [Link]

  • Akter, T., et al. (2016). Preparation and Characterization of Toxic Metal Complexes of Nicotinamide and Nicotinic acid. SciSpace. Available at: [Link]

  • Karmakar, A., et al. (2016). Solvothermal synthesis of coordination polymers at different temperatures and their luminescence studies. CrystEngComm, 18(10), 1747-1756. Available at: [Link]

  • Chemistry LibreTexts. (2023). Thermodynamic Stability of Metal Complexes. Available at: [Link]

  • Jeong, K. S., et al. (2011). Chemical and thermal stability of isotypic metal-organic frameworks: effect of metal ions. Dalton Transactions, 40(20), 5461-5466. Available at: [Link]

  • Dhanaraj, C. J., & Johnson Jeyakumar, S. S. (2014). Structural Elucidation of Some Coordination Compounds with Reference to Thermal Studies. International Journal of Innovative Research in Science, Engineering and Technology, 3(3), 1041-1048. Available at: [Link]

  • Wendlandt, W. W. (1962). A Study of the Thermal Decomposition of Some Hydrated Coordination Compounds. Louisiana State University. Available at: [Link]

Sources

Technical Support Center: Isonicotinamide (INA) Solubility & Stability

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Center guide is designed for researchers and formulation scientists working with Isonicotinamide (INA). It prioritizes troubleshooting experimental anomalies over generic textbook definitions.

Status: Operational | Topic: Aqueous Solubility Optimization | Audience: R&D / Formulation

Quick Triage: What is your primary issue?
  • Inconsistency: "Literature says 191 g/L, but I can't dissolve 50 g/L." ->

  • pH Sensitivity: "Precipitation occurs upon buffering or acidification." ->

  • Cocrystal Failure: "My drug-INA cocrystal precipitates the drug in water." ->

  • Phase Separation: "The solution turns cloudy/oily upon cooling." ->

Section 1: Baseline Solubility & Polymorphism

The Issue: Users frequently encounter discrepancies between theoretical solubility (often cited as ~191 g/L at 37°C) and experimental results (sometimes as low as ~42 g/L at 25°C).

The Technical Root Cause: this compound is highly polymorphic. While the thermodynamic stable form is highly soluble, metastable forms or hydrate formation can drastically alter dissolution kinetics and equilibrium solubility. Furthermore, commercial batches may vary in crystallinity, affecting the initial dissolution rate.

Diagnostic Protocol: Equilibrium Solubility Determination Do not rely on visual inspection alone. Use this self-validating workflow to determine the true solubility limit for your specific batch and temperature.

SolubilityWorkflow start Start: INA Solid + Water shake Shake-Flask Method (Excess solid, 24-72h, 25°C) start->shake filter Filtration (0.45 µm PVDF/Nylon) shake->filter analyze Quantification (HPLC/UV) filter->analyze decision Is Solubility < 50 g/L? analyze->decision high Result: High Solubility Form (Proceed with Experiment) decision->high No low Result: Metastable/Hydrate Form (Requires Heating or Cosolvent) decision->low Yes

Figure 1: Standardized workflow for verifying this compound solubility limits.

Troubleshooting Steps:

  • Temperature Hysteresis: INA solubility is temperature-dependent. If you are struggling to dissolve it at 20°C, heat to 40°C to dissolve, then slowly cool. INA solutions often support high supersaturation without immediate precipitation.

  • Solid State Characterization: If solubility is consistently low, perform PXRD (Powder X-Ray Diffraction) on the residual solid. You may have converted the material to a less soluble hydrate during the experiment.

Section 2: pH-Dependent Solubility (The pKa Trap)

The Issue: Unexpected precipitation when mixing INA with acidic buffers or when used in unbuffered water that absorbs CO2.

The Technical Root Cause: this compound contains a pyridine nitrogen with a pKa of approximately 3.6 .

  • pH < 3.6: The pyridine ring protonates (cationic form), drastically increasing solubility.

  • pH > 3.6: The molecule is neutral. Solubility is governed by the crystal lattice energy of the neutral form.

The "Danger Zone": Formulating near pH 3.5–4.0 is risky. Small shifts in pH (e.g., adding the drug) can cross the pKa threshold, causing the solubility to drop by orders of magnitude as the molecule deprotonates.

Data Table: pH Impact

pH Environment Species Dominance Solubility Prediction
pH 1.2 (SGF) Cationic (Protonated) Very High (>200 g/L)
pH 3.6 (pKa) 50% Neutral / 50% Cationic Unstable (Buffer capacity critical)

| pH 6.8 (Intestinal) | Neutral | Baseline (~191 g/L at 37°C) |

Recommendation: Always measure the final pH of your solution after adding INA. If clear solubility is required, maintain pH < 3.0 or accept the intrinsic solubility limit of the neutral form at pH > 4.0.

Section 3: Cocrystal Dissociation (The "Spring & Parachute" Failure)

The Issue: You are using INA as a coformer to solubilize a drug (e.g., Ibuprofen, Carbamazepine), but the drug precipitates rapidly upon dilution in water.

The Technical Root Cause: This is a stoichiometric solubility failure. Cocrystals rely on a specific equilibrium product (


). When a cocrystal is placed in water, if the concentration of the coformer (INA) is insufficient to maintain the equilibrium, the cocrystal dissociates, and the less soluble drug precipitates.

The Solution: The "Popov Criterion" Check You must maintain an excess concentration of INA in the solution to stabilize the cocrystal.

CocrystalStability input Cocrystal in Water check Is [INA] > Critical Concentration? input->check stable Stable Region (Cocrystal remains intact) check->stable Yes unstable Unstable Region (Cocrystal dissociates) check->unstable No precip Drug Precipitation unstable->precip Rapidly

Figure 2: Stability logic for INA cocrystals in aqueous media.

Protocol for Stability:

  • Pre-saturate: Add excess INA to the dissolution media before adding the cocrystal. This shifts the equilibrium toward the stable cocrystal form.

  • Micelle Stabilization: If pre-saturation is impossible (e.g., in vivo), add a surfactant (e.g., 0.5% SLS) to inhibit the nucleation of the parent drug.

Section 4: "Oiling Out" (Liquid-Liquid Phase Separation)

The Issue: Upon cooling a hot, concentrated solution of INA, the solution becomes milky or separates into two liquid layers rather than crystallizing.

The Technical Root Cause: INA solutions can exhibit a Metastable Zone Width (MSZW) where Liquid-Liquid Phase Separation (LLPS) occurs before crystallization. This is common in amide-water systems. The "oil" is an INA-rich liquid phase.

Troubleshooting Guide:

  • Do not filter the oil: The oil is your product in a concentrated state.

  • Seeding: The system is kinetically trapped. Add a small seed crystal of pure INA to the "oiled" mixture. This provides a template for the oil droplets to crystallize.

  • Reduce Cooling Rate: Rapid cooling promotes oiling out. Slow cooling (0.1°C/min) favors nucleation over phase separation.

FAQ: Rapid Response Unit

Q: Can I use Ethanol to improve INA solubility? A: Yes, but with diminishing returns. INA is soluble in ethanol (~73 g/L) and methanol (~166 g/L), but water is actually a better solvent for INA than pure ethanol due to strong hydrogen bonding. The best solvent system is often a binary mixture (e.g., Water/Ethanol 80:20).

Q: Is INA light sensitive in solution? A: Generally no, but pyridine derivatives can undergo slow oxidation or hydrolysis under extreme UV exposure. Store stock solutions in amber vials at 4°C.

Q: My HPLC peak for INA is splitting. A: Check your mobile phase pH. If your mobile phase pH is near 3.6, you are separating the ionized and neutral species. Adjust mobile phase pH to > 5.0 or < 2.5 to ensure a single species.

References
  • Solubility & Polymorphism: Wang, S., et al. "Determination and correlation of solubility and mixing properties of this compound (Form II) in some pure solvents." Journal of Chemical & Engineering Data, 2018.[1] Link

  • Cocrystal Mechanics: Aakeröy, C. B., et al. "Cocrystal or Salt: Does it really matter?" Molecular Pharmaceutics, 2007. Link

  • pKa & Chemical Properties: Handbook of Pharmaceutical Salts: Properties, Selection, and Use. IUPAC/Wiley-VCH, 2002. Link

  • Thermodynamics: Emami, S., et al. "Thermodynamic studies of naringenin-isonicotinamide cocrystals."[1] ResearchGate, 2021. Link

Sources

Validation & Comparative

A Researcher's Guide to the Vibrational Landscape of Isonicotinamide: An FTIR Spectral Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the molecular structure and intermolecular interactions of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Fourier-Transform Infrared (FTIR) spectroscopy serves as a powerful, non-destructive technique to probe the vibrational modes of molecules, offering a unique fingerprint of their functional groups.[1][2] This guide provides an in-depth analysis of the FTIR spectral assignments for isonicotinamide (also known as 4-pyridinecarboxamide), a key structural motif in various pharmaceutical compounds and a versatile co-former in crystal engineering.[3] We will dissect its characteristic vibrational frequencies, compare them with its structural isomers, nicotinamide and picolinamide, and provide a robust experimental protocol for acquiring high-quality FTIR data.

The Vibrational Signature of this compound: A Detailed Spectral Assignment

The FTIR spectrum of this compound is rich with information, revealing the distinct vibrational modes of its pyridine ring and amide functional group. The positions of these bands are sensitive to the molecule's chemical environment, including hydrogen bonding and coordination to metal centers.[4]

Key Functional Group Vibrations:
  • N-H Stretching: The amide group's N-H bonds give rise to characteristic stretching vibrations in the high-frequency region of the spectrum. For free this compound, these are typically observed as two distinct bands corresponding to the asymmetric and symmetric stretches, often appearing around 3368 cm⁻¹ and 3185 cm⁻¹.[5][6] The presence of multiple bands in the 3100-3400 cm⁻¹ range is a clear indicator of the primary amide group.

  • C-H Stretching: Aromatic C-H stretching vibrations from the pyridine ring are generally found in the 3000-3100 cm⁻¹ region. For this compound, specific peaks have been reported around 3077 cm⁻¹ and 3065 cm⁻¹.[5]

  • C=O Stretching (Amide I): The carbonyl (C=O) stretching vibration of the amide group is one of the most intense and characteristic bands in the spectrum. For this compound, this "Amide I" band is typically observed around 1655-1668 cm⁻¹.[5][6] The exact position of this band is highly sensitive to hydrogen bonding; stronger hydrogen bonds lead to a shift to lower wavenumbers.

  • N-H Bending (Amide II): The in-plane N-H bending vibration, coupled with C-N stretching, gives rise to the "Amide II" band. In this compound, this is often found near 1621 cm⁻¹.[5]

  • C-N Stretching (Amide III): The "Amide III" band, which arises from a complex mix of C-N stretching and N-H bending, is typically weaker than the Amide I and II bands. For this compound, a band around 1390-1393 cm⁻¹ is attributed to the C-N stretching of the amide group.[5]

  • Pyridine Ring Vibrations: The pyridine ring exhibits several characteristic stretching vibrations. Bands around 1595 cm⁻¹ and 994 cm⁻¹ are attributed to the stretching of the pyridine ring.[5]

The molecular structure of this compound, highlighting its key functional groups, is depicted below:

Caption: Molecular structure of this compound with functional groups.

Comparative FTIR Analysis: this compound vs. Nicotinamide and Picolinamide

The position of the amide group on the pyridine ring significantly influences the vibrational spectrum. A comparative analysis of this compound (4-substituted), nicotinamide (3-substituted), and picolinamide (2-substituted) reveals distinct spectral fingerprints, crucial for differentiating these isomers.[4][7]

Vibrational Mode This compound (cm⁻¹) Nicotinamide (cm⁻¹) Picolinamide (cm⁻¹) Key Observations
Asymmetric N-H Stretch ~3368[6]~3367~3400The position of the N-H stretches can be influenced by intramolecular hydrogen bonding, which is more likely in picolinamide.
Symmetric N-H Stretch ~3185[6]~3168~3170Differences in crystal packing and intermolecular hydrogen bonding patterns affect these vibrations.
C=O Stretch (Amide I) ~1655-1668[5][6]~1680~1670The electron-withdrawing/donating effects of the pyridine nitrogen at different positions influence the C=O bond polarity and thus its stretching frequency.
Pyridine Ring Stretch ~1595[5]~1593~1580The substitution pattern on the pyridine ring alters the ring's vibrational modes.
C-N Stretch (Amide) ~1390-1393[5]~1395~1410This mode is also sensitive to the electronic environment imposed by the pyridine ring.

Note: The exact peak positions can vary slightly depending on the sample preparation method (e.g., KBr pellet, ATR), crystal form (polymorphism), and instrument resolution.[8]

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum of this compound

This section provides a step-by-step methodology for obtaining a reliable FTIR spectrum of solid-state this compound using the Attenuated Total Reflectance (ATR) technique, which requires minimal sample preparation.

Instrumentation and Materials:
  • FTIR Spectrometer equipped with a Diamond or Germanium ATR accessory.

  • This compound powder (analytical grade).

  • Spatula.

  • Isopropanol or ethanol for cleaning the ATR crystal.

  • Lint-free wipes.

Step-by-Step Procedure:
  • Instrument Preparation and Background Collection:

    • Ensure the FTIR spectrometer and ATR accessory are clean and properly aligned.

    • Clean the ATR crystal surface with a lint-free wipe soaked in isopropanol or ethanol and allow it to dry completely.

    • Collect a background spectrum. This is crucial to subtract the spectral contributions of the atmosphere (e.g., CO₂, water vapor) and the ATR crystal itself.

  • Sample Application:

    • Place a small amount of this compound powder onto the center of the ATR crystal using a clean spatula.

    • Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal. The applied force should be sufficient to obtain a strong signal without damaging the crystal.

  • Spectrum Acquisition:

    • Set the desired spectral acquisition parameters. Typical parameters include:

      • Spectral Range: 4000-400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of Scans: 16-32 (co-added to improve the signal-to-noise ratio)

    • Initiate the sample scan.

  • Data Processing and Analysis:

    • The collected spectrum will be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform any necessary baseline corrections or other spectral manipulations using the spectrometer's software.

    • Identify and label the key peaks corresponding to the functional groups of this compound.

  • Cleaning:

    • Retract the press and carefully remove the sample powder from the ATR crystal using a soft brush or a lint-free wipe.

    • Clean the crystal surface thoroughly with a solvent-moistened wipe as in step 1 to prevent cross-contamination.

The following diagram illustrates the experimental workflow:

experimental_workflow cluster_prep Preparation cluster_sample Sample Measurement cluster_analysis Data Analysis & Cleanup start Start clean_atr Clean ATR Crystal start->clean_atr background Collect Background Spectrum clean_atr->background apply_sample Apply this compound Powder background->apply_sample apply_pressure Apply Pressure apply_sample->apply_pressure acquire_spectrum Acquire Spectrum apply_pressure->acquire_spectrum process_data Process Data (Baseline Correction) acquire_spectrum->process_data analyze_peaks Analyze & Assign Peaks process_data->analyze_peaks clean_up Clean ATR Crystal analyze_peaks->clean_up end End clean_up->end

Caption: ATR-FTIR experimental workflow for this compound analysis.

Conclusion

FTIR spectroscopy is an indispensable tool for the structural characterization of this compound and its related compounds. By understanding the specific vibrational frequencies associated with its functional groups, researchers can confidently identify the molecule, differentiate it from its isomers, and gain insights into its solid-state interactions. The comparative data and detailed experimental protocol provided in this guide serve as a valuable resource for scientists in the pharmaceutical and materials science fields, enabling accurate and reproducible spectral analysis.

References

  • Galvão, A. M., et al. (2019). FTIR of ₂ and isn. ResearchGate. Available at: [Link]

  • Calahorro, A. J., et al. (2019). This compound-Based Compounds: From Cocrystal to Polymer. MDPI. Available at: [Link]

  • de Souza, R. A., et al. (2006). Theoretical and experimental study of the infrared spectrum of this compound. ResearchGate. Available at: [Link]

  • Akyuz, S., et al. (2006). Vibrational analysis of this compound. ResearchGate. Available at: [Link]

  • Wisudyaningsih, D., et al. (2023). Utilizing hot-stage polarized microscopy and ATR-FTIR for ramipril co-crystal screening, supported by principal. Journal of Pharmacy & Pharmacognosy Research. Available at: [Link]

  • Araújo, R. C., et al. (2008). Molecular structure, vibrational spectra, quantum chemical calculations and photochemistry of picolinamide and this compound isolated in cryogenic inert matrixes and in the neat low-temperature solid phases. PubMed. Available at: [Link]

  • Araújo, R. C., et al. (2008). Molecular Structure, Vibrational Spectra, Quantum Chemical Calculations and Photochemistry of Picolinamide and this compound I. CORE. Available at: [Link]

  • Akyuz, S., et al. (2006). Vibrational analysis of this compound. IKU Institutional Repository. Available at: [Link]

  • Infrared spectra of functional groups this compound and the complex. (n.d.). ResearchGate. Available at: [Link]

  • Ogunniran, K. O., et al. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Hilaris. Available at: [Link]

  • Singh, D. K., et al. (2016). Theoretical and Experimental Studies of Vibrational Spectra of Nicotinic Acid. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Ramalingam, S., et al. (2010). FT-IR and FT-Raman vibrational spectra and molecular structure investigation of nicotinamide: A combined experimental and theoretical study. PubMed. Available at: [Link]

  • Ramalingam, S., et al. (2010). FT-IR and FT-Raman vibrational spectra and molecular structure investigation of nicotinamide: A combined experimental and theoretical study. ResearchGate. Available at: [Link]

  • Seaton, C. C., & Parkin, A. (2011). New polymorphs of this compound and nicotinamide. ResearchGate. Available at: [Link]

  • FTIR spectrum for Pyridine. (n.d.). ResearchGate. Available at: [Link]

  • Shtukenberg, A. G., et al. (2022). Highly Polymorphous Nicotinamide and this compound: Solution versus Melt Crystallization. ACS Publications. Available at: [Link]

  • FTIR spectra of 2, 6-pyridine dicarboxylic acid ligand, and Eu-MOF sample. (n.d.). ResearchGate. Available at: [Link]

  • How to Identify Functional Groups in FTIR Spectra. (2025). Patsnap Eureka. Available at: [Link]

  • Conway, W., et al. (2014). An ATR-FTIR Study on the Effect of Molecular Structural Variations on the CO2 Absorption Characteristics of Heterocyclic Amines, Part II. PMC. Available at: [Link]

  • Busca, G., et al. (1986). Pyridine and ammonia as probes for FTIR analysis of solid acid catalysts. RSC Publishing. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Validating Isonicotinamide Purity: A Comparative Analysis of HPLC and UV-Visible Spectrophotometry

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and key intermediates like isonicotinamide is a cornerstone of safe and effective drug product development. This compound, a structural isomer of nicotinamide and a known impurity and metabolite of the antitubercular drug isoniazid, demands rigorous analytical scrutiny to quantify its purity and identify any potential contaminants.[1] This guide provides an in-depth, comparative analysis of two robust analytical techniques for validating this compound purity: High-Performance Liquid Chromatography (HPLC) and a proposed alternative, UV-Visible (UV-Vis) Spectrophotometry.

This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, offering field-proven insights to empower you to not only execute these methods but also to understand and adapt them for your specific needs. Every protocol herein is designed as a self-validating system, grounded in the principles of scientific integrity and supported by authoritative references.

The Imperative for Purity: Understanding this compound and Its Potential Impurities

This compound (pyridine-4-carboxamide) is a critical building block in the synthesis of various pharmaceutical compounds.[2] Its purity can be compromised by residual starting materials, by-products from the synthetic route, or degradation products formed during storage. Potential impurities could include isonicotinic acid, 4-cyanopyridine (a potential precursor), and other related substances.[2] The presence of these impurities, even in trace amounts, can impact the safety, efficacy, and stability of the final drug product. Therefore, a highly specific and sensitive analytical method is paramount.

Method 1: The Gold Standard - Stability-Indicating Reversed-Phase HPLC

High-Performance Liquid Chromatography (HPLC) is the benchmark for pharmaceutical purity analysis due to its high resolving power, enabling the separation and quantification of the main compound from its potential impurities. A stability-indicating HPLC method is particularly valuable as it can resolve the API from its degradation products, a critical aspect of stability testing as mandated by ICH guidelines.[3]

The "Why" Behind the HPLC Method Design

Our choice of a reversed-phase HPLC (RP-HPLC) method is predicated on the physicochemical properties of this compound. As a moderately polar compound, it is well-suited for separation on a non-polar stationary phase (like C18) with a polar mobile phase.

  • Stationary Phase: A C18 (octadecylsilyl) column is selected for its versatility and proven performance in separating a wide range of pharmaceutical compounds. The non-polar nature of the C18 chains provides excellent retention for this compound and allows for effective separation from more polar or less polar impurities.

  • Mobile Phase: A simple isocratic mobile phase consisting of a mixture of a phosphate buffer and a polar organic solvent like acetonitrile or methanol is chosen for its robustness and reproducibility. The buffer controls the pH, which is crucial for ensuring the consistent ionization state of this compound and any acidic or basic impurities, thereby leading to reproducible retention times. The organic modifier is used to fine-tune the retention and elution of the analytes.

  • Detection: UV detection is employed due to the presence of the pyridine ring chromophore in the this compound molecule, which exhibits strong absorbance in the UV region. A detection wavelength of around 262 nm is typically optimal for nicotinamide and its isomers, providing a good balance of sensitivity for the main component and potential impurities.

Experimental Workflow for HPLC Purity Determination

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh this compound Reference Standard & Sample B Dissolve in Diluent (e.g., Mobile Phase) A->B C Prepare a Series of Standard Concentrations B->C D Prepare Sample Solution at a Known Concentration B->D F Inject Standard Solutions (for Calibration Curve) C->F G Inject Sample Solution D->G E Equilibrate HPLC System with Mobile Phase E->F F->G H Data Acquisition (Chromatogram) G->H I Generate Calibration Curve (Peak Area vs. Concentration) H->I J Integrate Peak Areas in Sample Chromatogram H->J K Calculate this compound Purity (%) I->K J->K L Identify and Quantify Impurities J->L

Caption: Workflow for HPLC purity validation of this compound.

Detailed HPLC Protocol

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: 0.05 M Potassium Dihydrogen Phosphate buffer (pH adjusted to 6.9 with dilute potassium hydroxide) and Acetonitrile (96:4 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 262 nm.[4]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient (or controlled at 25 °C).

2. Preparation of Solutions:

  • Diluent: Mobile phase.

  • Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

3. System Suitability:

Before sample analysis, inject the standard solution in replicate (n=5). The system is suitable for use if the relative standard deviation (RSD) of the peak area is not more than 2.0%, the tailing factor is not more than 1.5, and the theoretical plates are not less than 2000. These parameters are derived from general pharmacopeial guidelines.[5]

4. Procedure:

Inject the diluent as a blank, followed by the standard solution and the sample solution into the chromatograph. Record the chromatograms and measure the peak areas.

5. Calculation of Purity:

The purity of this compound is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of this compound Peak / Sum of All Peak Areas) x 100

6. Validation of the HPLC Method:

The method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[3][6]

Method 2: A Practical Alternative - UV-Visible Spectrophotometry

For routine quality control where the impurity profile is well-characterized and known to not interfere at the analytical wavelength, UV-Visible Spectrophotometry offers a simpler, faster, and more cost-effective alternative to HPLC.

Rationale for UV-Vis Spectrophotometry

The utility of UV-Vis spectrophotometry is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. This compound's aromatic pyridine ring provides a suitable chromophore for UV analysis.

  • Simplicity and Speed: This technique requires minimal sample preparation and provides near-instantaneous results, making it ideal for high-throughput screening.

  • Cost-Effectiveness: UV-Vis spectrophotometers are significantly less expensive to purchase, operate, and maintain compared to HPLC systems.

  • Limitations: The primary limitation is its lack of specificity. If an impurity has a similar UV absorption spectrum to this compound at the chosen wavelength, it will interfere with the analysis, leading to inaccurate results. Therefore, this method is most appropriate when the potential impurities do not absorb significantly at the analytical wavelength of this compound.

Experimental Workflow for UV-Vis Purity Assay

UV_Vis_Workflow cluster_prep Sample & Standard Preparation cluster_uv UV-Vis Analysis cluster_data Data Analysis A Weigh this compound Reference Standard & Sample B Dissolve in Solvent (e.g., Water or 0.1 M HCl) A->B C Prepare a Series of Standard Concentrations B->C D Prepare Sample Solution at a Known Concentration B->D F Measure Absorbance of Standards (for Calibration) C->F G Measure Absorbance of Sample Solution D->G E Scan Standard Solution to Determine λmax E->F F->G H Generate Calibration Curve (Absorbance vs. Concentration) I Calculate Concentration of this compound in Sample H->I J Determine Purity (%) based on Expected Concentration I->J

Caption: Workflow for UV-Vis purity assay of this compound.

Detailed UV-Vis Spectrophotometry Protocol

1. Instrumentation and Parameters:

  • Spectrophotometer: A double-beam UV-Visible spectrophotometer.

  • Solvent: 0.1 M Hydrochloric Acid or Purified Water.

  • Wavelength Maximum (λmax): Approximately 262 nm.

2. Preparation of Solutions:

  • Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the solvent.

  • Working Standard Solutions: From the stock solution, prepare a series of dilutions to obtain concentrations ranging from 5 to 25 µg/mL.

  • Sample Solution (Target concentration of 15 µg/mL): Accurately weigh an appropriate amount of the this compound sample and prepare a solution in the solvent to obtain a final concentration within the linear range.

3. Procedure:

  • Determine the λmax by scanning the 15 µg/mL standard solution from 200 to 400 nm.

  • Measure the absorbance of the blank (solvent), the working standard solutions, and the sample solution at the determined λmax.

  • Construct a calibration curve by plotting the absorbance of the standard solutions versus their concentrations.

4. Calculation of Purity:

Determine the concentration of this compound in the sample solution from the calibration curve. The purity is then calculated based on the weighed amount and the measured concentration.

Purity (%) = (Measured Concentration / Theoretical Concentration) x 100

5. Method Validation:

As with the HPLC method, this UV-Vis method must be validated according to ICH Q2(R1) guidelines, with a particular focus on specificity to ensure that excipients or potential impurities do not interfere with the assay.[6][7]

Head-to-Head Comparison: HPLC vs. UV-Vis Spectrophotometry

The choice between HPLC and UV-Vis spectrophotometry depends on the specific requirements of the analysis, including the stage of drug development, the need for impurity profiling, and available resources.

FeatureHPLCUV-Visible Spectrophotometry
Specificity High: Can separate the analyte from impurities and degradation products.[3]Low: Susceptible to interference from any substance that absorbs at the analytical wavelength.
Sensitivity High: Can detect and quantify impurities at very low levels (ppm).Moderate: Generally less sensitive than HPLC.
Quantitative Accuracy High: Provides accurate quantification of both the main component and impurities.High (for pure samples): Can be very accurate if there are no interfering substances.
Throughput Lower: Longer run times per sample.High: Rapid analysis, suitable for a large number of samples.
Cost (Instrument & Consumables) High: Expensive instrumentation, requires high-purity solvents and columns.Low: Relatively inexpensive instrumentation and minimal consumable costs.
Complexity High: Requires skilled operators for method development, troubleshooting, and maintenance.Low: Simple operation and data analysis.
Application Purity testing, impurity profiling, stability studies, and quality control.Routine quality control of well-characterized substances, content uniformity, and dissolution testing.

Conclusion: Selecting the Right Tool for the Job

Both HPLC and UV-Visible Spectrophotometry are powerful tools for the purity validation of this compound, each with its distinct advantages and limitations.

  • HPLC is the unequivocal method of choice for comprehensive purity analysis. Its high specificity makes it indispensable for impurity profiling, stability studies, and for generating the definitive data required for regulatory submissions. The ability to separate and individually quantify related substances is a critical capability that UV-Vis spectrophotometry lacks.

  • UV-Visible Spectrophotometry serves as a valuable, complementary technique. Its speed, simplicity, and low cost make it an excellent choice for routine quality control applications where the impurity profile is known and controlled, such as in-process controls or raw material identification.

As a Senior Application Scientist, my recommendation is to employ a phase-appropriate approach. In early development and for final product release testing, a validated, stability-indicating HPLC method is essential. For routine, high-throughput analyses where a comprehensive impurity profile is not required, a validated UV-Vis spectrophotometric method can be a highly efficient and economical alternative. Ultimately, a thorough understanding of both the molecule and the analytical techniques will empower you to make the most informed decisions for ensuring the quality and safety of your pharmaceutical products.

References

  • Official Monographs for Part I / Nicomol Tablets 643. (n.d.).
  • Niacinamide - Definition, Identification, Assay - USP 2025. (2026, January 16).
  • Development and validation of the UV-spectrophotometric method for determination of terbinafine hydrochloride in bulk and in formul
  • Development and Validation of UV Spectrophotometric Method for the Determination of Ibuprofen by Using Quality by Design (QbD) A. (2024, May 25).
  • ISONIAZID Isoniazidum. (2014, February 2).
  • <441> NIACIN OR NIACINAMIDE ASSAY. (n.d.).
  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma.
  • Niacinamide, Nicotinamide BP Ph Eur USP FCC Food Grade Manufacturers. (2025, October 20).
  • DEVELOPMENT AND VALIDATION OF UV SPECTROPHOTOMETRIC METHOD FOR THE DETERMINATION OF DOLUTEGRAVIR BY USING. (n.d.). Journal of Advanced Scientific Research.
  • This compound. (n.d.). Grokipedia.
  • european journal of pharmaceutical and medical research. (n.d.). EJPMR | ABSTRACT.
  • Nicotinamide (Meets USP 41-NF 36, EP 9.
  • BP & USP Monographs of Isoniazid | PDF | Chrom
  • (PDF) UV-spectrophotometric method development and validation for the determination of lornoxicam in microsponges. (n.d.).
  • Isoniazid British Pharmacopoeia (BP) Reference Standard 54-85-3. (n.d.). Sigma-Aldrich.
  • Isoniazid - Print Preview - C:\DOCUME1\xpress\LOCALS1\Temp.aptcache\26-A-E026/tfa03332. (n.d.).
  • Isoniazid Monograph for Professionals. (n.d.). Drugs.com.
  • Cas 1453-82-3,this compound. (n.d.). LookChem.
  • Nicotinamide-impurities. (n.d.).
  • This compound. (n.d.). TargetMol.
  • This compound. (n.d.). Wikipedia.
  • Development and validation of derivative UV spectroscopic method for simultaneous estimation of nicotinamide and tretinoin in their binary mixtures and pharmaceutical prepar
  • METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS ESTIMATION OF NICOTINAMIDE AND METRONIDAZOLE IN GEL USING UV-SPECTROPHOTOMETER | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2024, May 1).
  • UV Spectrophotometric Quantification of Niacinamide in Pharmaceutical Dosage Form by Multivariate Calibration Technique. (2020, November 28). Research Journal of Pharmacy and Technology.
  • Simultaneous UV Spectrophotometric Method for Estimation of Isoniazid and Pyridoxine in Tablet Dosage Form. (n.d.). Der Pharma Chemica.

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Comparative Thermal Profiling of Isonicotinamide Derivatives: A Guide to Co-Crystal Stability and Polymorphism

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isonicotinamide Advantage

This compound (INA), a structural isomer of Nicotinamide (Vitamin B3), has emerged as a premier co-crystal former in drug development. Unlike its isomer, INA offers unique hydrogen-bonding motifs—specifically the supramolecular heterosynthon between the pyridine nitrogen and carboxylic acid groups of APIs (Active Pharmaceutical Ingredients).

This guide objectively compares the thermal performance of INA derivatives against standard alternatives. We focus on Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) as the primary tools for distinguishing true pharmaceutical co-crystals from physical mixtures and unstable solvates.

Key Performance Indicators (KPIs)
  • Melting Point Modification: INA frequently elevates the melting point of low-melting APIs, enhancing solid-state stability.

  • Thermal Stability: INA adducts typically exhibit decomposition onsets >180°C, superior to many solvated forms.

  • Polymorphic Selectivity: INA exhibits complex polymorphism (Forms I, II, and hydrates) that must be strictly controlled via thermal history.

Critical Methodology: Self-Validating Protocols

As analytical scientists, we do not simply "run samples." We construct experimental designs that validate themselves. The following protocol minimizes artifacts common in amide analysis (e.g., sublimation, kinetic shifts).

Experimental Workflow Diagram

ThermalWorkflow Sample Sample Preparation (Sieving & Massing) PanSelect Pan Selection (Pinhole vs. Hermetic) Sample->PanSelect TGA TGA Run (Stoichiometry Check) PanSelect->TGA Open Pan DSC DSC Run (Phase Transitions) PanSelect->DSC Crimped/Pinhole Analysis Data Overlay (Enthalpy/Mass Correlation) TGA->Analysis Mass Loss % DSC->Analysis J/g & T_onset

Figure 1: Integrated workflow ensuring TGA data validates DSC endotherms (e.g., distinguishing desolvation from melting).

The "Pinhole" Standard

For this compound derivatives, hermetically sealed aluminum pans with a laser-drilled pinhole (50 µm) are mandatory.

  • Why? INA and its co-crystals can sublime. An open pan leads to broad, artificial endotherms and mass loss before the true melt. A completely sealed pan risks rupture due to pressure. The pinhole creates a "self-generated atmosphere," suppressing sublimation while allowing decomposition gases to escape eventually.

Heating Rate Validation

Standard rate: 10°C/min .

  • Validation Step: If a transition temperature shifts significantly (>2°C) when the rate is increased to 20°C/min, the event is kinetically controlled (e.g., dehydration or recrystallization) rather than thermodynamically controlled (e.g., pure melting).

Comparative Analysis: INA vs. Alternatives

The following data contrasts this compound with its isomer Nicotinamide and a representative co-crystal system (INA-Benzoic Acid).

Table 1: Thermal Properties Comparison
ParameterThis compound (Pure)Nicotinamide (Pure)INA:Benzoic Acid (1:1 Co-crystal)
Melting Point (

)
155 - 156 °C128 - 129 °C162.6 °C
Enthalpy of Fusion (

)
~24.3 kJ/mol (Form II)~23.2 kJ/molHigher (indicating lattice stability)
TGA Decomposition Onset ~220 °C~200 °C>180 °C (Post-dissociation)
Hygroscopicity Moderate (Forms Hydrates)High (Hydrotropic)Low (Non-hygroscopic)
Polymorphic Risk High (Solution vs. Melt forms)High (4+ known forms)Low (Stabilized Lattice)

Analysis:

  • Melting Point Enhancement: The INA:Benzoic Acid co-crystal melts higher than both individual components (INA: 156°C, Benzoic Acid: 122°C). This indicates a high-energy supramolecular heterosynthon, desirable for drug stability.

  • Stability Window: Pure INA offers a higher thermal stability ceiling than Nicotinamide, making it a robust choice for high-temperature processing (e.g., hot melt extrusion).

Deep Dive: Interpreting the Data

Distinguishing Polymorphs from Solvates

A common error in INA analysis is misinterpreting a low-temperature endotherm. Is it a solvent leaving the lattice, or a metastable polymorph converting?

The Logic:

  • Scenario A: DSC Endotherm at 100°C + TGA Mass Loss (approx 5-10%).

  • Scenario B: DSC Endotherm at 123°C + Zero TGA Mass Loss.

Decision Tree for Thermal Events

DecisionTree Event Endothermic Event Detected CheckTGA Check TGA at same Temp Event->CheckTGA MassLoss Significant Mass Loss? CheckTGA->MassLoss YesLoss Calculate Stoichiometry MassLoss->YesLoss Yes NoLoss Check Microscopy/XRD MassLoss->NoLoss No Solvate Solvate/Hydrate (Desolvation) YesLoss->Solvate Matches Solvent MW Decomp Chemical Decomposition YesLoss->Decomp Random % Polymorph Polymorphic Transition (Solid-Solid) NoLoss->Polymorph Recrystallizes after Melt Melting Point NoLoss->Melt Liquid phase formed

Figure 2: Logical framework for classifying thermal events in this compound derivatives.

Case Study: The 2:1 vs 1:1 Anomaly

Research on INA-Benzoic Acid (BA) reveals a critical insight.

  • Observation: The 2:1 (BA:INA) co-crystal shows a complex DSC profile with an endotherm at ~143°C.[2]

  • Mechanism: This is not a simple melt.[1][2][3][4] It is a peritectic-like transition where the 2:1 form dissociates, releasing one equivalent of Benzoic Acid (gas phase in open pans), and recrystallizing into the 1:1 form, which subsequently melts at 162°C.

  • Lesson: Always run TGA-MS (Mass Spec) if multiple endotherms appear. The loss of a co-former (like Benzoic Acid) can mimic solvate loss.

References

  • Aitipamula, S., et al. (2014). Polymorphs, Salts, and Cocrystals: What’s in a Name? Crystal Growth & Design. Link

  • Sehgal, P., et al. (2021). The thermal behaviour of benzoic acid : this compound binary co-crystals.[2][5] UCL Discovery / Journal of Thermal Analysis and Calorimetry. Link

  • Emmerling, F., et al. (2022). Highly Polymorphous Nicotinamide and this compound: Solution versus Melt Crystallization.[1] Crystal Growth & Design. Link

  • NIST Chemistry WebBook. this compound Standard Thermochemical Data.Link

  • Gabbott, P. (2008). Principles and Applications of Thermal Analysis. Blackwell Publishing. (Standard Reference for DSC/TGA Methodology).

Sources

Safety Operating Guide

isonicotinamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Operational Directive: Isonicotinamide Disposal

Part 1: Executive Safety Summary

This compound (4-pyridinecarboxamide) is a structural isomer of nicotinamide often used in co-crystal formation and pharmaceutical synthesis. While not classified as a P-listed (acutely toxic) waste under US EPA RCRA regulations, it is a Category 2 Skin/Eye Irritant and exhibits high water solubility.[1]

Immediate Action Required:

  • DO NOT dispose of this compound down the drain.[2][3] Its high water solubility facilitates rapid transport into aquatic ecosystems.[1]

  • DO NOT dispose of in regular municipal trash.[1]

  • DO segregate as Hazardous Chemical Waste (Solid or Liquid streams).

Part 2: Technical Justification & Hazard Profiling

To ensure scientific integrity, we must understand the causality behind these disposal protocols. This is not arbitrary compliance; it is risk mitigation based on chemical properties.[1]

Chemical & Environmental Properties
PropertyValueDisposal Implication
CAS Number 1453-82-3Unique identifier for waste manifests.[1][4]
Physical State Solid (White Powder)Dust generation is the primary exposure vector.
Melting Point 155–158 °CThermally stable; requires high-temperature incineration.[1]
Water Solubility Soluble (~190 g/L)High Risk: Rapidly leaches if landfilled improperly.[1]
Acidity (pKa) ~3.6 (Pyridine N)Weak base; generally compatible with non-acidic organic waste streams.

The "Why" Behind the Protocol:

  • Water Solubility: this compound is highly hydrophilic.[1] If disposed of in standard landfill trash, rain leachate can easily solubilize the compound, bypassing containment and entering groundwater.[1]

  • Nitrogen Content: As a pyridine derivative, uncontrolled combustion releases Nitrogen Oxides (NOx).[1] Professional incineration with scrubbers is required to capture these emissions, which standard municipal incinerators may not handle effectively.[1]

Part 3: Step-by-Step Disposal Workflows

This section details the operational workflows. These protocols are self-validating: if you cannot complete a step (e.g., cannot identify the solvent), the system halts to prevent safety breaches.[1]

Scenario A: Disposal of Pure Solid (Expired/Excess Inventory)

Applicability: Old reagent bottles, weighing boats, spilled powder.[1]

  • Containment: Transfer the solid into a clear, chemically compatible bag (polyethylene) or a wide-mouth HDPE jar.

    • Expert Tip: Do not use glass for solid waste accumulation to prevent breakage injuries during transport.[1]

  • Labeling: Affix a "Hazardous Waste" label.

    • Must Include: Full Chemical Name ("this compound"), CAS # (1453-82-3), and Hazard Checkbox ("Irritant").[1]

  • Segregation: Place the sealed container into the Solid Organic Waste drum/bin.

    • Verification: Ensure the drum is not designated for "Oxidizers" or "Reactives."

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)

Applicability: Mother liquors, filtrates, or dissolved reagents.[1][5]

  • Solvent Identification: Determine the primary solvent carrier.[1]

    • Halogenated:[1][6] (DCM, Chloroform) -> Halogenated Waste Stream .[1]

    • Non-Halogenated: (Methanol, Ethanol, DMSO) -> Non-Halogenated Waste Stream .[1]

    • Aqueous: (Water/Buffer) -> Aqueous Hazardous Waste (Do not pour down sink).

  • pH Check (Self-Validation):

    • Measure pH.[1] If pH < 2 or > 12.5, the waste is also Corrosive.[1] Mark the label accordingly.

    • Note: this compound solution is typically neutral to slightly basic; if acidic, it is likely due to other reagents.[1]

  • Accumulation: Pour into the appropriate carboy (HDPE or Glass). Leave 10% headspace to prevent over-pressurization.[1]

Part 4: Visual Decision Logic (Workflow)

The following diagram illustrates the decision matrix for segregating this compound waste streams.

Isonicotinamide_Disposal Start Waste Generation: This compound (CAS 1453-82-3) StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder, Weigh Boats, PPE) StateCheck->Solid Pure Substance/Debris Liquid Liquid/Solution Waste StateCheck->Liquid Dissolved Container Place in Clear Poly Bag or HDPE Jar Solid->Container LabelSolid Label: 'Hazardous Waste - Solid' Tag: Irritant Container->LabelSolid BinSolid Disposal: Solid Organic Waste Bin (Incineration) LabelSolid->BinSolid SolventCheck Identify Primary Solvent Liquid->SolventCheck Halo Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated Solvent (e.g., MeOH, DMSO) SolventCheck->NonHalo Aqueous Aqueous Solution (Water, Buffers) SolventCheck->Aqueous CarboyHalo Red/Yellow Can: Halogenated Waste Halo->CarboyHalo Segregate CarboyNonHalo Safety Can: Non-Halogenated Waste NonHalo->CarboyNonHalo Segregate CarboyAq Carboy: Aqueous Hazardous Waste Aqueous->CarboyAq NO DRAIN DISPOSAL

Figure 1: Decision matrix for segregating this compound waste based on physical state and solvent carrier. Note the strict prohibition of drain disposal for aqueous solutions.[1]

Part 5: Safety & PPE Standards

While this compound is not a high-toxicity threat, chronic exposure to pyridine derivatives can induce sensitization.[1] The following PPE standards are non-negotiable for disposal operations.

PPE CategorySpecificationRationale
Hand Protection Nitrile Gloves (Min.[1] 0.11mm thickness)Standard nitrile offers >480 min breakthrough time for solid handling [1].[1]
Eye Protection ANSI Z87.1 Safety Glasses w/ Side ShieldsH319 Hazard: Causes serious eye irritation.[1][7] Dust can be abrasive and chemical irritant.[1]
Respiratory N95 (if dust is visible) or Fume HoodH335 Hazard: Respiratory irritation.[1][7] Use hood for weighing/transferring large quantities.[1]
Body Protection Lab Coat (Buttoned)Prevents contamination of street clothes and dermal absorption.

Part 6: Regulatory Framework & Compliance

This protocol complies with the following regulatory standards.

  • US EPA RCRA (40 CFR 261):

    • This compound is not specifically listed (P or U list).[1][3][4][7]

    • However, generators must determine characteristics.[1] It is classified as Hazardous Waste due to its toxicity/irritant profile and potential to degrade into regulated pyridine compounds [2].[1]

  • OSHA (29 CFR 1910.1200):

    • Classified as a Health Hazard (Skin/Eye/Respiratory Irritant).[1][2][7][8][9][10] SDS must be accessible during disposal handling [3].

  • European Waste Catalogue (EWC):

    • Code 16 05 06 * (Laboratory chemicals, consisting of or containing hazardous substances).[1]

References

  • United States Environmental Protection Agency.[1][11] (n.d.). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • PubChem.[1] (n.d.). This compound Compound Summary. National Library of Medicine.[1] Retrieved from [Link][1]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.